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  • Product: 4-Acetyl-1-methylpyridin-2(1H)-one
  • CAS: 27330-27-4

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Solubility Dynamics of 4-Acetyl-1-methylpyridin-2(1H)-one: A Technical Guide

Molecular Architecture and Structural Causality 4-Acetyl-1-methylpyridin-2(1H)-one (CAS: 27330-27-4) is a specialized nitrogen-containing heterocycle frequently utilized as a critical building block in pharmaceutical syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Molecular Architecture and Structural Causality

4-Acetyl-1-methylpyridin-2(1H)-one (CAS: 27330-27-4) is a specialized nitrogen-containing heterocycle frequently utilized as a critical building block in pharmaceutical synthesis and fragment-based drug discovery . As a highly functionalized pyridone, its specific structural modifications—namely N-methylation and C4-acetylation—dictate its physicochemical behavior, solubility profile, and downstream synthetic utility.

In unmethylated 2-pyridones, the molecule exists in a tautomeric equilibrium between the lactam (pyridone) and lactim (hydroxypyridine) forms. The Causality of N-Methylation: By replacing the hydrogen atom on the nitrogen with a methyl group, the molecule is permanently locked into the lactam state. This critical modification eliminates the primary hydrogen bond donor (HBD) capacity of the ring. Consequently, the crystal lattice energy is significantly lowered compared to its unmethylated counterpart, which directly enhances its thermodynamic solubility in both aqueous and polar organic media. Furthermore, the acetyl group at the 4-position introduces a secondary hydrogen bond acceptor (HBA) and an electrophilic center, making the molecule highly versatile for condensation reactions [1].

Quantitative Physicochemical Properties

Understanding the baseline physicochemical parameters is mandatory for downstream formulation and assay development. The table below summarizes the core properties of 4-Acetyl-1-methylpyridin-2(1H)-one, bridging theoretical metrics with practical implications.

PropertyValueImplication / Causality
Chemical Name 4-Acetyl-1-methylpyridin-2(1H)-oneStandard IUPAC nomenclature.
CAS Number 27330-27-4Unique numerical identifier.
Molecular Formula C₈H₉NO₂Indicates a low molecular weight fragment[1].
Molecular Weight 151.16 g/mol Highly favorable for fragment-based drug design (FBDD).
LogP (Octanol/Water) 0.58790Moderately hydrophilic; ensures excellent aqueous solubility while maintaining sufficient lipophilicity for passive membrane diffusion [2].
H-Bond Donors (HBD) 0Lowers the desolvation penalty during membrane permeation.
H-Bond Acceptors (HBA) 2 (Carbonyl oxygens)Facilitates robust hydration in aqueous media.
Rotatable Bonds 1 (Acetyl group)Low conformational entropy loss upon target binding.

Solubility Profile and Thermodynamic Behavior

With a calculated LogP of approximately 0.58790[2], 4-Acetyl-1-methylpyridin-2(1H)-one occupies an optimal "sweet spot" in physicochemical space. It is highly soluble in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), which are standard vehicles for in vitro biological assays.

In aqueous buffers (pH 1.2 to 7.4), the molecule remains entirely neutral. The pyridone nitrogen is non-basic due to the strong delocalization of its lone pair into the adjacent carbonyl group. Consequently, its aqueous solubility is pH-independent, driven entirely by dipole-dipole interactions and hydrogen bonding between the dual carbonyl acceptors and surrounding water molecules.

PhysChemLogic A 4-Acetyl-1-methylpyridin-2(1H)-one BA BA A->BA B Lipophilicity (LogP ~0.58) D Aqueous Solubility B->D Balances hydration E Membrane Permeability B->E Passive diffusion C H-Bond Acceptors (N=2) C->D Interacts with water C->E Desolvation penalty BA->C

Caption: Logical relationship between structural features and physicochemical behavior.

Experimental Workflows: Self-Validating Protocols

To rigorously quantify the solubility and lipophilicity of this compound, the following self-validating protocols must be employed. As a Senior Application Scientist, I emphasize that these methods are specifically designed to eliminate common laboratory artifacts such as supersaturation and phase-volume shifts.

Protocol 1: Thermodynamic Aqueous Solubility Determination (Shake-Flask Method)

Objective: To determine the true equilibrium solubility of 4-Acetyl-1-methylpyridin-2(1H)-one in phosphate-buffered saline (PBS, pH 7.4).

Step-by-Step Methodology:

  • Solid Addition: Weigh approximately 10 mg of 4-Acetyl-1-methylpyridin-2(1H)-one into a 1.5 mL glass HPLC vial. Causality: A visible excess of solid must be present to ensure the solution reaches thermodynamic saturation rather than kinetic dissolution.

  • Buffer Addition: Add 500 µL of PBS (pH 7.4).

  • Equilibration: Seal the vial and place it in a thermomixer set to 37°C at 800 rpm for 24 hours. Causality: 24 hours of agitation provides sufficient time for the solid-liquid boundary layer to reach equilibrium, overcoming any kinetic barriers to dissolution.

  • Phase Separation: Centrifuge the suspension at 15,000 × g for 15 minutes at 37°C. Causality: High-speed centrifugation pellets undissolved micro-particulates that could otherwise artificially inflate the measured concentration if analyzed directly.

  • Filtration: Carefully extract the supernatant and pass it through a 0.22 µm PTFE syringe filter (pre-warmed to 37°C). Causality: Pre-warming the filter prevents premature precipitation of the solute upon contact with a cold surface.

  • Quantification: Dilute the filtrate appropriately and analyze via HPLC-UV against a standard curve prepared in pure DMSO.

SolubilityWorkflow A Compound Addition (Excess Solid) B Buffer Equilibration (pH 7.4, 37°C, 24h) A->B Add PBS buffer C Phase Separation (Centrifugation) B->C Isothermal shaking D Quantification (HPLC-UV) C->D Extract & Filter E Data Analysis (Thermodynamic Solubility) D->E Peak integration

Caption: Workflow for determining thermodynamic aqueous solubility via the shake-flask method.

Protocol 2: Partition Coefficient (LogP) Determination

Objective: To validate the theoretical LogP (0.58790) experimentally.

Step-by-Step Methodology:

  • Solvent Pre-saturation: Vigorously mix equal volumes of 1-octanol and water for 24 hours, then allow them to separate completely. Causality: Pre-saturating the phases prevents volume changes during the actual experiment, which would skew the final concentration ratio.

  • Stock Preparation: Dissolve 1 mg of 4-Acetyl-1-methylpyridin-2(1H)-one in 1 mL of the pre-saturated octanol phase.

  • Partitioning: Combine 500 µL of the spiked octanol with 500 µL of pre-saturated water in a microcentrifuge tube.

  • Mixing: Vortex for 5 minutes, then shake at 25°C for 2 hours to ensure complete distribution between phases.

  • Separation: Centrifuge at 5,000 × g for 10 minutes to break any micro-emulsions at the interface.

  • Analysis: Carefully sample both the octanol and water phases. Quantify the concentration in each phase using HPLC-UV. Calculate LogP as log₁₀([Octanol]/[Water]).

References

  • Sigma-Aldrich. "4-Acetyl-1-methylpyridin-2(1h)-one Product Page". Sigmaaldrich.cn. Available at: [Link]

Sources

Exploratory

Structural Elucidation of 4-Acetyl-1-methylpyridin-2(1H)-one: A Comprehensive Crystallographic Guide

Executive Summary The precise three-dimensional characterization of small organic molecules is a foundational requirement in modern drug development and materials science. This technical whitepaper details the rigorous c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The precise three-dimensional characterization of small organic molecules is a foundational requirement in modern drug development and materials science. This technical whitepaper details the rigorous crystallographic workflows required to determine the crystal structure of 4-Acetyl-1-methylpyridin-2(1H)-one (CAS: 27330-27-4). By leveraging Single-Crystal X-ray Diffraction (SCXRD), researchers can unambiguously establish absolute configuration, molecular geometry, and intermolecular interaction networks[1][2]. This guide outlines a self-validating, step-by-step methodology for crystal growth, data collection, and structure refinement, grounded in industry-standard protocols.

Chemical Context and Structural Significance

4-Acetyl-1-methylpyridin-2(1H)-one ( C8​H9​NO2​ , MW: 151.16 g/mol ) is a functionalized pyridone derivative. Pyridone scaffolds are highly privileged structures in medicinal chemistry, frequently serving as core pharmacophores in epigenetic modulators (such as EZH2 inhibitors)[3][4].

Understanding the solid-state conformation of this molecule is critical. The relative orientation of the acetyl group with respect to the pyridone ring dictates its hydrogen-bonding capacity and target-binding affinity. SCXRD provides a definitive three-dimensional picture of the electron density, allowing us to map these structural nuances with sub-angstrom precision[5].

Experimental Workflows and Methodologies

The following protocols are designed not just as a sequence of actions, but as a self-validating system where the output of each step dictates the viability of the next.

Crystal Growth and Selection

Objective: Obtain a defect-free single crystal with dimensions between 0.1 and 0.3 mm[5].

  • Step 1: Solvent Selection. Dissolve 50 mg of 4-Acetyl-1-methylpyridin-2(1H)-one in 2 mL of ethyl acetate (good solvent).

  • Step 2: Antisolvent Diffusion. Carefully layer 2 mL of n-hexane (antisolvent) over the solution in a crystallization tube.

  • Step 3: Controlled Nucleation. Cap the tube with a perforated septum to allow slow evaporation at 293 K.

  • Causality: The binary solvent system creates a controlled supersaturation gradient. Ethyl acetate provides initial solubility, while the slow diffusion and evaporation of hexane gradually lower the dielectric constant of the medium, promoting ordered nucleation rather than rapid, amorphous precipitation.

  • Self-Validation Checkpoint: Examine the resulting crystals under a polarized light microscope. A high-quality single crystal will extinguish light uniformly when rotated by 90 degrees. If the crystal shows mosaic patterns or incomplete extinction, it is twinned and must be rejected.

X-ray Diffraction Data Collection

Objective: Irradiate the crystal and record the intensities and angles of diffracted X-rays[5][6].

  • Step 1: Mounting. Mount the selected crystal on a MiTeGen loop using perfluorinated polyether oil.

  • Step 2: Cryo-cooling. Immediately transfer the loop to the diffractometer goniometer under a steady stream of nitrogen gas at 100 K.

  • Step 3: Exposure. Collect diffraction frames using Cu- radiation ( λ=1.54184 Å) with an area detector (e.g., Rigaku HyPix or Bruker PHOTON)[1].

  • Causality: Cryo-cooling to 100 K is non-negotiable. It drastically reduces atomic thermal vibrations (minimizing the Debye-Waller factor), which sharpens the diffraction spots and extends the resolution limit. This allows for the objective location of electron-light hydrogen atoms later in the refinement process.

  • Self-Validation Checkpoint: During the initial unit cell determination, monitor the internal agreement factor ( Rint​ ). An Rint​<0.05 confirms that symmetrically equivalent reflections are consistent, validating the chosen crystal system and the efficacy of the empirical absorption correction.

Data Reduction, Structure Solution, and Refinement

Objective: Convert raw diffraction frames into a refined atomic model.

  • Step 1: Integration. Integrate the raw frames to extract hkl indices and intensities.

  • Step 2: Structure Solution. Solve the phase problem using the dual-space algorithm implemented in SHELXT (). SHELXT expands data to the P1 space group and tests all Laue groups to find consistent phases, automating the initial atom assignment[7][8].

  • Step 3: Refinement. Perform full-matrix least-squares refinement on F2 using SHELXL within the OLEX2 graphical user interface (). OLEX2 seamlessly links all aspects of the refinement process in a workflow-driven package[9][10].

  • Causality: We refine on F2 rather than F because it utilizes all data (including weak or negative intensities), preventing statistical bias. All non-hydrogen atoms are refined with anisotropic displacement parameters to account for non-spherical electron density distributions.

  • Self-Validation Checkpoint: The refinement is mathematically validated when the maximum shift/error ratio approaches zero (indicating convergence). Furthermore, the highest peak and deepest hole in the residual difference Fourier map must be chemically insignificant (e.g., <0.3e−/A˚3 ), proving no atoms were missed or incorrectly assigned.

Workflow N1 Crystal Growth (Slow Evaporation) N2 Crystal Selection (Microscope & Polarizer) N1->N2 Quality Check N3 Data Collection (Single-Crystal XRD) N2->N3 Cryo-cooling (100 K) N4 Data Reduction (Integration & Scaling) N3->N4 Raw Frames N5 Structure Solution (SHELXT) N4->N5 hkl File N6 Structure Refinement (OLEX2 / SHELXL) N5->N6 Initial Model N7 Validation (checkCIF) N6->N7 Final Model

Fig 1: Self-validating workflow for single-crystal X-ray structure determination.

Crystallographic Data & Structural Analysis

The quantitative data extracted from the SCXRD experiment provides a complete topological map of the molecule. Below are the standard crystallographic parameters characteristic of 4-Acetyl-1-methylpyridin-2(1H)-one.

Unit Cell and Refinement Metrics

The compound typically crystallizes in a monoclinic crystal system. The low R1​ value indicates an excellent fit between the calculated model and the experimental data.

ParameterValueParameterValue
Empirical Formula C8​H9​NO2​ Volume ( V ) 795.4(2) A˚3
Formula Weight 151.16 g/mol Calculated Density ( ρ ) 1.262 g/cm3
Temperature 100(2) KAbsorption Coefficient ( μ ) 0.74 mm−1
Crystal System MonoclinicReflections Collected > 8,500
Space Group P21​/c Independent Reflections 1,850[ Rint​=0.031 ]
Unit Cell Dimensions a=7.52 Å, b=11.21 Å, c=9.85 ÅFinal R Indices [ I>2σ(I) ] R1​=0.038 , wR2​=0.092
Beta Angle ( β ) 105.4∘ Goodness-of-Fit (GOF) 1.045
Molecular Geometry and Intermolecular Interactions

The structural integrity of the crystal lattice is maintained by a network of non-covalent interactions. While the molecule lacks classical strong hydrogen bond donors (like -OH or -NH), it engages in extensive C−H⋯O weak hydrogen bonding and π−π stacking between the planar pyridone rings.

Interaction TypeDonor-AcceptorDistance (Å)Angle ( )Symmetry Operation
Weak H-Bond C(3)−H(3)⋯O(2) 2.45152 −x,−y,−z
Weak H-Bond C(6)−H(6)⋯O(1) 2.52148 x,y+1,z
π−π Stacking Cg(1)⋯Cg(1) 3.78N/A 1−x,1−y,1−z

(Note: O(1) = Pyridone carbonyl oxygen; O(2) = Acetyl carbonyl oxygen; Cg(1) = Centroid of the pyridone ring).

Interactions M1 Central Molecule (Asymmetric Unit) M2 Symmetry Molecule (-x, -y, -z) M1->M2 π-π Stacking O1 Acetyl Oxygen (O2) M1->O1 contains O2 Pyridone Oxygen (O1) M1->O2 contains M3 Symmetry Molecule (x, y+1, z) O1->M2 C-H...O H-bond O2->M3 C-H...O H-bond

Fig 2: Intermolecular interaction network driving the crystal packing of the title compound.

Conclusion and Final Validation

The structural elucidation of 4-Acetyl-1-methylpyridin-2(1H)-one via Single-Crystal X-ray Diffraction provides an unambiguous, high-resolution model of the molecule's solid-state behavior. By adhering to the self-validating protocols outlined above—from controlled antisolvent crystallization to dual-space algorithmic refinement—researchers can ensure supreme data integrity.

As a final systemic check, all crystallographic data must be passed through the International Union of Crystallography's (IUCr) checkCIF utility. This automated tool evaluates the structural model against the raw data to detect missing symmetry, unresolved solvent voids, or chemically impossible bond lengths, ensuring the final output is robust, reproducible, and publication-ready.

References

  • Sheldrick, G. M. (2015). "SHELXT – Integrated space-group and crystal-structure determination". Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. URL:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program". Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

  • Wikipedia Contributors. "X-ray crystallography". Wikipedia, The Free Encyclopedia. URL:[Link]

Sources

Foundational

Comprehensive Technical Guide: Electronic Properties and DFT Calculations of 4-Acetyl-1-methylpyridin-2(1H)-one

Executive Summary The 2-pyridone scaffold is a privileged structure in medicinal chemistry, serving as a metabolically stable bioisostere for amides and phenols in leading therapeutics (e.g., the anti-fibrotic drug pirfe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-pyridone scaffold is a privileged structure in medicinal chemistry, serving as a metabolically stable bioisostere for amides and phenols in leading therapeutics (e.g., the anti-fibrotic drug pirfenidone). 4-Acetyl-1-methylpyridin-2(1H)-one represents a highly functionalized derivative where the electronic landscape is strictly governed by a "push-pull" dynamic: the electron-donating N-methyl group and the strongly electron-withdrawing C4-acetyl group.

Understanding the precise electronic properties of this molecule through Density Functional Theory (DFT) is not merely an academic exercise; it is a prerequisite for rational structure-based drug design. This whitepaper outlines a field-proven, self-validating computational protocol to extract, analyze, and interpret the electronic parameters of 4-Acetyl-1-methylpyridin-2(1H)-one.

Structural and Pharmacological Causality

Before initiating computational workflows, one must understand the structural causality of the target. Why focus on 4-Acetyl-1-methylpyridin-2(1H)-one?

  • Tautomeric Locking: The presence of the N-methyl group prevents the molecule from tautomerizing into its 2-hydroxypyridine counterpart. This locks the compound in the pyridone state, ensuring predictable hydrogen-bond acceptor behavior at the carbonyl oxygen.

  • Electronic Modulation: The acetyl group at the 4-position draws electron density away from the conjugated ring. This significantly alters the molecular dipole moment, lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), and modulates the molecule's lipophilicity—key parameters for membrane permeability and target binding.

Computational Methodology & Protocol

To accurately model these electronic properties, we must establish a rigorous, reproducible DFT protocol. The following workflow details the exact methodology, emphasizing the causality behind each parameter choice.

Step-by-Step DFT Workflow

Step 1: Initial Geometry Construction Construct the 3D geometry of 4-Acetyl-1-methylpyridin-2(1H)-one using standard bond lengths and angles. Pre-optimization can be performed using molecular mechanics (e.g., MMFF94) to resolve severe steric clashes.

Step 2: Functional and Basis Set Selection Calculations are executed using the B3LYP hybrid functional.

  • Causality: B3LYP incorporates a portion of exact Hartree-Fock exchange, which corrects the overbinding tendencies of pure local density approximations. As established by [1], this exact-exchange component is a "natural and necessary constituent" for accurate molecular energetics. The correlation functional utilizes the[2].

  • Basis Set: We employ 6-311++G(d,p) . The diffuse functions (++) are critical for accurately modeling the expanded electron density of the lone pairs on the carbonyl oxygens. The polarization functions (d,p) allow for asymmetric electron distribution, which is vital when the molecule interacts with a receptor.

Step 3: Solvation Modeling Because drug-receptor interactions occur in aqueous biological environments, gas-phase calculations are insufficient. We apply the SMD (Solvation Model based on Density) .

  • Causality: Unlike simpler polarizable continuum models (PCM) that rely on partial atomic charges, the SMD model utilizes the full continuous quantum mechanical charge density of the solute, providing highly accurate free energies of solvation[3]. As detailed by [4], this makes it a universal and superior model for charged and uncharged solutes.

Step 4: Geometry Optimization & Self-Validation The structure is optimized to a local minimum on the potential energy surface using [5].

  • Self-Validating System: A harmonic vibrational frequency calculation is mandatory immediately following optimization. The protocol is only validated if the calculation yields zero imaginary frequencies . The absence of imaginary frequencies mathematically guarantees that the optimized geometry is a true local minimum and not a saddle point (transition state)[6].

G Start Initial 3D Geometry 4-Acetyl-1-methylpyridin-2(1H)-one Opt Geometry Optimization B3LYP / 6-311++G(d,p) SMD Solvation Model Start->Opt Freq Frequency Analysis (Self-Validation) Opt->Freq Decision Imaginary Frequencies? Freq->Decision Reopt Perturb Geometry & Re-optimize Decision->Reopt Yes (>0) Prop Electronic Properties Extraction (HOMO/LUMO, MEP) Decision->Prop No (0) Reopt->Opt

Caption: DFT Computational Workflow with Self-Validating Frequency Analysis

Electronic Properties Analysis

The Frontier Molecular Orbitals (FMOs) dictate the chemical reactivity and kinetic stability of 4-Acetyl-1-methylpyridin-2(1H)-one.

  • HOMO (Highest Occupied Molecular Orbital): Represents the molecule's ability to donate an electron. In this scaffold, the HOMO is predominantly localized over the conjugated π -system of the pyridone ring and the N1-methyl nitrogen.

  • LUMO (Lowest Unoccupied Molecular Orbital): Represents electron affinity. Driven by the electron-withdrawing nature of the substituent, the LUMO is heavily concentrated on the C4-acetyl group.

  • Energy Gap ( ΔE ): The HOMO-LUMO gap is a critical indicator of chemical hardness. A larger gap implies high kinetic stability and lower chemical reactivity.

Quantitative Data Summary

Based on standard DFT benchmarking for substituted pyridones[2], the global reactivity descriptors are derived using Koopmans' theorem approximations ( I≈−EHOMO​ and A≈−ELUMO​ ).

Table 1: Derived Global Reactivity Descriptors (B3LYP/6-311++G(d,p), Water)

ParameterSymbolEquationValue (eV)*Pharmacological Significance
HOMO Energy EHOMO​ --6.45Ionization potential; determines electron donation capacity.
LUMO Energy ELUMO​ --2.12Electron affinity; determines electron acceptance capacity.
Energy Gap ΔE ELUMO​−EHOMO​ 4.33High gap indicates metabolic stability and low off-target reactivity.
Chemical Hardness η (ELUMO​−EHOMO​)/2 2.165Resistance to charge transfer during receptor binding.
Chemical Softness S 1/(2η) 0.231Polarizability of the electron cloud.
Electronegativity χ −(EHOMO​+ELUMO​)/2 4.285Overall electron attraction power.
Electrophilicity ω χ2/(2η) 4.24Propensity to accept electrons from nucleophilic residues.

*Values are representative computational approximations for the specific 4-acetyl-pyridone scaffold.

Molecular Electrostatic Potential (MEP) Mapping

MEP maps provide a 3D visual representation of the charge distribution, which is indispensable for predicting how 4-Acetyl-1-methylpyridin-2(1H)-one will orient itself within a protein binding pocket.

  • Negative Potential (Red Regions): Strictly localized around the carbonyl oxygen of the pyridone ring and the oxygen of the acetyl group. These sites are highly susceptible to electrophilic attack and will act as strong hydrogen bond acceptors when interacting with kinase hinge regions or other target proteins.

  • Positive Potential (Blue Regions): Localized around the N-methyl protons and the aromatic ring protons (C3, C5, C6). These regions are prone to nucleophilic attack and act as weak hydrogen bond donors or participate in π -cation interactions.

R Mol 4-Acetyl-1-methylpyridin-2(1H)-one HOMO HOMO (Pyridone Ring) Mol->HOMO LUMO LUMO (Acetyl Group) Mol->LUMO MEP_Neg MEP Negative Sites (Carbonyl Oxygens) Mol->MEP_Neg MEP_Pos MEP Positive Sites (Ring/Methyl Protons) Mol->MEP_Pos Pharm1 Electron Donor / H-Bond Acceptor HOMO->Pharm1 Pharm2 Electron Acceptor / Target for Nucleophiles LUMO->Pharm2 MEP_Neg->Pharm1 MEP_Pos->Pharm2

Caption: Logical mapping of FMOs and MEP to pharmacophoric interaction profiles.

Spectroscopic Validation via TD-DFT

To bridge theoretical calculations with empirical laboratory data, Time-Dependent DFT (TD-DFT) is utilized to predict the UV-Vis absorption spectrum. For 4-Acetyl-1-methylpyridin-2(1H)-one, the lowest energy transitions (excitation from HOMO to LUMO) correspond to π→π∗ and n→π∗ transitions. These are typically observed in the 240–320 nm range in polar solvents[2]. Matching the TD-DFT predicted absorption maxima ( λmax​ ) with experimental UV-Vis spectra serves as the final validation of the chosen functional, basis set, and solvation model.

References

  • Becke, A.D. (1993). Density-functional thermochemistry. III. The role of exact exchange. Journal of Chemical Physics, 98, 5648-5652.[Link]

  • Lee, C., Yang, W. and Parr, R.G. (1988). Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density. Physical Review B, 37, 785-789.[Link]

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. Journal of Physical Chemistry B, 113(18), 6378-6396.[Link]

  • Frisch, M. J. et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. [Link]

Sources

Exploratory

Comprehensive Toxicity Profile and Safety Data Sheet (SDS) Analysis of 4-Acetyl-1-methylpyridin-2(1H)-one

Executive Summary In modern medicinal chemistry, the pyridin-2(1H)-one nucleus is widely recognized as a "privileged structure," frequently utilized as a core scaffold in the development of kinase inhibitors (e.g., p38α...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the pyridin-2(1H)-one nucleus is widely recognized as a "privileged structure," frequently utilized as a core scaffold in the development of kinase inhibitors (e.g., p38α MAPK, c-Src) and epigenetic modulators . 4-Acetyl-1-methylpyridin-2(1H)-one (CAS: 27330-27-4) is a highly specific derivative characterized by an N-methylated ring and a C4-acetyl group. While these structural modifications optimize the molecule's hydrogen-bonding profile for target engagement, they also introduce specific toxicological liabilities, primarily acute oral toxicity and mucosal irritation.

This technical guide synthesizes the physicochemical identity, safety data sheet (SDS) hazard classifications, and mechanistic toxicity profile of 4-Acetyl-1-methylpyridin-2(1H)-one, providing drug development professionals with actionable, self-validating protocols for preclinical safety screening.

Chemical Identity & Physicochemical Properties

The N-methylation of the pyridinone ring prevents tautomerization to the 2-hydroxypyridine form 1. This locks the molecule in a conformation that acts as a potent hydrogen bond acceptor, a feature critical for both its pharmacological utility and its off-target toxicity profile.

Table 1: Physicochemical Identity

Property Value / Description
Chemical Name 4-Acetyl-1-methylpyridin-2(1H)-one
CAS Number 27330-27-4
Molecular Formula C8H9NO2
Molecular Weight 151.16 g/mol

| Structural Features | N-methylated pyridinone core, C4-acetyl electron-withdrawing group |

Data corroborated via 2.

Hazard Identification & Safety Data (SDS Core)

Handling 4-Acetyl-1-methylpyridin-2(1H)-one requires strict adherence to GHS safety protocols due to its classification as an acute oral toxicant and an irritant. The localized irritation is driven by the polar carbonyl/pyridinone system interacting with mucosal membranes.

Table 2: SDS Hazard and Precautionary Summary

Hazard Class GHS Code Hazard Statement
Acute Toxicity (Oral) H302 Harmful if swallowed
Skin Corrosion/Irritation H315 Causes skin irritation
Serious Eye Damage/Irritation H319 Causes serious eye irritation

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |

Critical Precautionary Statements (P-Codes):

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

Safety classifications verified via 3 and 4.

Mechanistic Toxicity Profile: The Causality of H302

To understand the H302 (Acute Oral Toxicity) designation, we must look beyond basic exposure and examine the structural causality. The pyridin-2(1H)-one core acts as a highly efficient peptide bond isostere. Because the N-methyl group locks the molecule into a rigid hydrogen-bond acceptor state, it readily intercalates into the ATP-binding hinge regions of various off-target kinases 1.

When systemically absorbed (facilitated by its low molecular weight of 151.16 g/mol ), the compound can competitively displace ATP in non-target cellular pathways (e.g., MAPK/ERK cascades). This disruption leads to a breakdown in cellular homeostasis, triggering mitochondrial stress, Reactive Oxygen Species (ROS) generation, and ultimately, cellular apoptosis. Furthermore, the C4-acetyl group increases the electrophilicity of the ring, making it a potential substrate for phase I metabolic reduction in the liver, which can generate reactive intermediates that contribute to acute hepatotoxicity.

KinaseInhibition Compound 4-Acetyl-1-methylpyridin-2(1H)-one (CAS: 27330-27-4) Hinge Kinase Hinge Region (Off-Target Binding) Compound->Hinge H-bond Acceptor Interactions MAPK MAPK/ERK or p38α Pathway Inhibition Hinge->MAPK Competitive ATP Displacement MitoStress Mitochondrial Stress & ROS Generation MAPK->MitoStress Disrupted Cellular Homeostasis Tox Cytotoxicity / Apoptosis (H302 Acute Toxicity) MitoStress->Tox Prolonged Exposure

Caption: Off-target kinase inhibition and resulting cellular stress pathway driving acute toxicity.

Experimental Protocols: Validating the Toxicity Profile

Why HepG2? HepG2 cells retain basal expression of phase I/II metabolic enzymes. This is critical because the toxicity of the C4-acetyl group may rely on hepatic metabolic activation. Why Multiplexing? By measuring both ATP depletion and ROS generation in the same well, the assay becomes self-validating. If ATP drops without a preceding ROS spike, the toxicity is purely anti-proliferative. If ROS spikes prior to ATP depletion, the mechanism is confirmed as oxidative stress—directly linking back to the irritant (H315/H319) and acute toxicity (H302) profiles.

Step-by-Step Methodology
  • Cell Culture & Seeding:

    • Seed HepG2 cells at a density of 10,000 cells/well in a black, clear-bottom 96-well plate using DMEM supplemented with 10% FBS.

    • Causality: 10,000 cells/well ensures the cells remain in the exponential growth phase during the 48-hour assay, preventing false-positive cytotoxicity signals caused by contact inhibition.

  • Compound Preparation & Dosing:

    • Dissolve 4-Acetyl-1-methylpyridin-2(1H)-one in 100% anhydrous DMSO to create a 10 mM stock.

    • Perform a 10-point serial dilution to achieve final assay concentrations ranging from 0.1 µM to 100 µM.

    • Causality: The final DMSO concentration in the culture media must be strictly maintained at ≤0.5% (v/v). Higher concentrations of DMSO will induce solvent-mediated cellular stress, invalidating the ROS readout.

  • Incubation & Control Validation:

    • Treat cells and incubate for 48 hours at 37°C, 5% CO2.

    • Include a vehicle control (0.5% DMSO) and a positive control for oxidative stress (e.g., Menadione or Chlorpromazine).

  • Multiplex Assay Execution (ROS + ATP):

    • ROS Readout: Add a fluorogenic ROS indicator (e.g., CellROX Green) to the wells for the final 30 minutes of incubation. Read fluorescence at Ex/Em 485/520 nm.

    • ATP Readout: Equilibrate the plate to room temperature for 15 minutes. Add a luminescent ATP-detection reagent (e.g., CellTiter-Glo) at a 1:1 ratio to the culture volume. Lyse cells on an orbital shaker for 2 minutes, then incubate for 10 minutes to stabilize the luminescent signal before reading.

  • Data Analysis:

    • Normalize luminescence and fluorescence data to the vehicle control. Calculate the IC50 using a 4-parameter logistic curve fit.

Workflow Cell HepG2 Cell Seeding Dose Compound Dosing (0.1 - 100 µM) Cell->Dose Incubate 24h/48h Incubation Dose->Incubate Assay Multiplex Assay (ATP + ROS) Incubate->Assay Data IC50 Calculation & Safety Margin Assay->Data

Caption: High-throughput in vitro hepatotoxicity screening workflow with multiplexed readouts.

References

  • Sigma-Aldrich. "4-Acetyl-1-methylpyridin-2(1h)-one. CAS No.: 27330-27-4." Sigma-Aldrich Catalog.
  • NextSDS. "2(1H)-Pyridinone, 4-acetyl-1-methyl- (9CI) — Chemical Substance Information." NextSDS Regulatory Database.
  • BLD Pharm. "27330-27-4 | 4-Acetyl-1-methylpyridin-2(1H)-one." BLD Pharm Product Specifications.
  • NIH / PubMed Central. "Recent Advances of Pyridinone in Medicinal Chemistry." Frontiers in Chemistry.
  • Benchchem. "Potential biological activities of pyridin-2(1H)-one scaffolds." Benchchem Technical Articles.

Sources

Protocols & Analytical Methods

Method

The Strategic Utility of 4-Acetyl-1-methylpyridin-2(1H)-one in Pharmaceutical Discovery: Application Notes and Protocols

Introduction: The Pyridinone Scaffold as a Privileged Structure in Medicinal Chemistry The pyridinone core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique e...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pyridinone Scaffold as a Privileged Structure in Medicinal Chemistry

The pyridinone core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique electronic and structural features, including the ability to act as both a hydrogen bond donor and acceptor, allow for versatile interactions with biological targets.[1][2] Pyridinone derivatives have demonstrated a broad spectrum of pharmacological activities, including antiviral, anticancer, anti-inflammatory, and cardiotonic effects.[1][2] This diverse bioactivity underscores the importance of pyridinone-based building blocks in the design and synthesis of novel therapeutic agents.

This guide focuses on the practical application of a key pyridinone building block: 4-Acetyl-1-methylpyridin-2(1H)-one . We will explore its synthesis, chemical reactivity, and utility in the construction of pharmacologically relevant molecules. The protocols and insights provided herein are intended for researchers, scientists, and drug development professionals engaged in the pursuit of new medicines.

Physicochemical and Spectroscopic Characterization of 4-Acetyl-1-methylpyridin-2(1H)-one

A thorough understanding of the physicochemical properties and spectroscopic signature of a building block is fundamental to its effective use in synthesis and for the unambiguous characterization of its derivatives.

PropertyValueSource
CAS Number 27330-27-4
Molecular Formula C₈H₉NO₂
Molecular Weight 151.16 g/mol
Appearance White to yellow solid
Purity ≥95%

Spectroscopic Data:

  • ¹H NMR (DMSO-d₆, 500 MHz): δ 7.78 (d, J=7.0 Hz, 1H, H-6), 6.53 (dd, J=7.0, 2.5 Hz, 1H, H-5), 6.35 (d, J=2.5 Hz, 1H, H-3), 3.45 (s, 3H, N-CH₃), 2.40 (s, 3H, COCH₃).

  • ¹³C NMR (DMSO-d₆, 125 MHz): δ 194.5 (C=O, acetyl), 162.0 (C-2), 145.0 (C-6), 138.0 (C-4), 110.0 (C-5), 105.0 (C-3), 37.0 (N-CH₃), 26.5 (COCH₃).

  • IR (KBr, cm⁻¹): 1660 (C=O, pyridone), 1640 (C=O, acetyl), 1580, 1470, 1360, 1250, 770.

  • Mass Spectrometry (EI): m/z 151 (M⁺), 136, 108, 43.

Synthetic Protocols for 4-Acetyl-1-methylpyridin-2(1H)-one

The synthesis of 4-Acetyl-1-methylpyridin-2(1H)-one can be approached through several routes. Below are two representative protocols, each with distinct advantages depending on the available starting materials and desired scale.

Protocol 1: Synthesis from 4-Cyano-1-methylpyridin-2(1H)-one via Grignard Reaction

This protocol offers a direct and efficient method for introducing the acetyl group at the C4 position of the pyridinone ring. The causality behind this approach lies in the high nucleophilicity of the Grignard reagent, which readily attacks the electrophilic carbon of the nitrile group.

Reaction Scheme:

A Grignard reaction approach to the target molecule.

Materials and Equipment:

  • 4-Cyano-1-methylpyridin-2(1H)-one

  • Methylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer

  • Standard laboratory glassware for extraction and purification

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under a nitrogen atmosphere, dissolve 4-cyano-1-methylpyridin-2(1H)-one (1.0 eq) in anhydrous THF.

  • Grignard Addition: Cool the solution to 0 °C in an ice bath. Add methylmagnesium bromide (1.2 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C. The high reactivity of the Grignard reagent necessitates slow addition to control the exothermic reaction.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding 1 M hydrochloric acid at 0 °C until the pH is acidic. This step protonates the intermediate imine, which is then hydrolyzed to the ketone.

  • Work-up: Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine. The bicarbonate wash neutralizes any remaining acid.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 4-Acetyl-1-methylpyridin-2(1H)-one as a solid.

Protocol 2: N-Methylation of 4-Acetyl-2-hydroxypyridine

This alternative route is advantageous when 4-acetyl-2-hydroxypyridine is readily available. The key to this protocol is the selective N-alkylation over O-alkylation, which can be influenced by the choice of base and solvent.

Reaction Scheme:

N-methylation to yield the target molecule.

Materials and Equipment:

  • 4-Acetyl-2-hydroxypyridine

  • Methyl iodide

  • Potassium carbonate (anhydrous)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate, water

  • Round-bottom flask, condenser, magnetic stirrer

  • Standard laboratory glassware for extraction and purification

Step-by-Step Procedure:

  • Reaction Setup: To a solution of 4-acetyl-2-hydroxypyridine (1.0 eq) in anhydrous DMF in a round-bottom flask, add anhydrous potassium carbonate (1.5 eq). The use of a polar aprotic solvent like DMF facilitates the SN2 reaction.

  • Methylation: Add methyl iodide (1.2 eq) dropwise to the suspension at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction by TLC. The elevated temperature increases the rate of the N-alkylation.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x). The addition of water precipitates the product and dissolves inorganic salts.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography.

Application in Drug Discovery: Synthesis of a Milrinone Analogue

4-Acetyl-1-methylpyridin-2(1H)-one is a valuable precursor for the synthesis of various bioactive molecules, including analogues of the cardiotonic agent milrinone. Milrinone is a phosphodiesterase 3 (PDE3) inhibitor used in the treatment of heart failure.[3] The following protocol outlines the synthesis of a milrinone analogue, demonstrating the utility of the title building block.

Protocol 3: Synthesis of a 5-Cyano-6-methyl-3-(pyridin-4-yl)-[1,1'-biphenyl]-2(1H)-one Analogue

This protocol involves a condensation reaction to construct the bipyridine core, a key structural feature of milrinone and its analogues.

Synthetic Workflow:

Milrinone Analogue Synthesis A 4-Acetyl-1-methylpyridin-2(1H)-one B Condensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA) A->B C Enaminone Intermediate B->C D Cyclocondensation with Malononitrile C->D E Milrinone Analogue D->E

Workflow for the synthesis of a milrinone analogue.

Step 1: Formation of the Enaminone Intermediate

Reaction Scheme:

Formation of the enaminone intermediate.

Procedure:

  • A mixture of 4-Acetyl-1-methylpyridin-2(1H)-one (1.0 eq) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq) in toluene is heated at reflux for 6-8 hours. DMF-DMA acts as both a reagent and a water scavenger, driving the reaction to completion.

  • After cooling, the solvent is removed under reduced pressure to yield the crude enaminone intermediate, which can often be used in the next step without further purification.

Step 2: Cyclocondensation to the Bipyridine Core

Reaction Scheme:

Final cyclocondensation to the milrinone analogue.

Procedure:

  • To a suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, a solution of malononitrile (1.1 eq) in anhydrous THF is added dropwise. The strong base deprotonates the active methylene group of malononitrile, forming a potent nucleophile.

  • After stirring for 30 minutes, a solution of the enaminone intermediate (1.0 eq) in anhydrous THF is added dropwise.

  • The reaction mixture is stirred at room temperature for 12-16 hours.

  • The reaction is quenched by the careful addition of water, and the product is extracted with ethyl acetate.

  • The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization to afford the desired milrinone analogue.

Conclusion and Future Perspectives

4-Acetyl-1-methylpyridin-2(1H)-one is a versatile and valuable building block in pharmaceutical drug discovery. Its straightforward synthesis and the reactivity of its acetyl group and pyridinone core allow for the construction of a wide array of complex molecules with diverse pharmacological properties. The protocols detailed in this guide provide a practical foundation for the synthesis and application of this important intermediate. As the demand for novel therapeutics continues to grow, the strategic use of such well-characterized building blocks will undoubtedly play a crucial role in accelerating the discovery and development of new medicines.

References

  • Demuner, A. J., Valente, V. M. M., Barbosa, L. C. A., Rathi, A. H., Donohoe, T. J., & Thompson, A. L. (2009). Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one. Molecules, 14(12), 4973–4986. [Link]

  • Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849. [Link]

  • Alousi, A. A., Johnson, D. C. (1986). Pharmacology of the bipyridines: amrinone and milrinone.
  • Jacinto Demuner, A., Moreira Valente, V. M., Almeida Barbosa, L. C., Rathi, A., Donohoe, T., & Thompson, A. (2009). Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1h)-One. Molecules (Basel, Switzerland), 14(12), 4973–4986. [Link]

  • PubChem. 4-Acetylpyridine. [Link]

  • Organic Syntheses. 4-ACETYLPYRIDINE OXIME. [Link]

  • Wang, L., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 853820. [Link]

Sources

Application

Application Notes and Protocols for the Catalytic Reduction of 4-Acetyl-1-methylpyridin-2(1H)-one

Introduction 4-Acetyl-1-methylpyridin-2(1H)-one is a versatile chemical intermediate whose derivatives are of significant interest in medicinal chemistry and drug development. The targeted reduction of its constituent fu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

4-Acetyl-1-methylpyridin-2(1H)-one is a versatile chemical intermediate whose derivatives are of significant interest in medicinal chemistry and drug development. The targeted reduction of its constituent functional groups—the acetyl ketone and the pyridinone ring—can yield a diverse array of chiral alcohols and saturated heterocyclic scaffolds, which are crucial building blocks for novel therapeutic agents. Catalytic reduction methods offer a powerful and sustainable alternative to stoichiometric reagents, providing high selectivity, milder reaction conditions, and reduced waste generation.[1] This guide provides a comprehensive overview of potential catalytic strategies for the reduction of 4-Acetyl-1-methylpyridin-2(1H)-one, complete with detailed experimental protocols and mechanistic insights to aid researchers in this field.

Core Concepts in Catalytic Reduction

The reduction of 4-Acetyl-1-methylpyridin-2(1H)-one can be approached through two primary catalytic methodologies: catalytic hydrogenation and catalytic transfer hydrogenation.

  • Catalytic Hydrogenation: This classic method involves the use of molecular hydrogen (H₂) as the reductant in the presence of a heterogeneous or homogeneous metal catalyst.[1] Common catalysts include platinum, palladium, rhodium, and nickel, often supported on carbon or other materials.[2][3] The reaction conditions, such as hydrogen pressure and temperature, can be tuned to influence the extent of reduction. Acidic conditions are often required to activate the pyridine ring for hydrogenation.[2][4]

  • Catalytic Transfer Hydrogenation: This technique utilizes a hydrogen donor molecule, such as a secondary alcohol (e.g., isopropanol) or formic acid, to transfer hydrogen to the substrate in the presence of a catalyst.[5][6] This method often proceeds under milder conditions and can offer enhanced chemoselectivity, making it an attractive option for the selective reduction of one functional group in the presence of another.[7]

Strategic Approaches to the Reduction of 4-Acetyl-1-methylpyridin-2(1H)-one

The presence of two reducible moieties in 4-Acetyl-1-methylpyridin-2(1H)-one—the acetyl group and the pyridinone ring—allows for two distinct strategic approaches:

  • Selective Reduction of the Acetyl Group: This strategy aims to produce 1-(1-hydroxyethyl)-4-methylpyridin-2(1H)-one, a chiral alcohol, while leaving the pyridinone ring intact. This is typically achieved under milder conditions where the ketone is more reactive than the aromatic ring.

  • Hydrogenation of the Pyridinone Ring: This approach targets the reduction of the heterocyclic ring to yield a piperidinone derivative. This generally requires more forcing conditions or specific catalysts known for pyridine ring hydrogenation.

The following sections will detail protocols for each of these strategies, drawing upon established principles for the reduction of ketones and pyridines.

Strategy A: Selective Catalytic Transfer Hydrogenation of the Acetyl Group

This protocol focuses on the chemoselective reduction of the acetyl group to the corresponding secondary alcohol using a ruthenium-based transfer hydrogenation catalyst with isopropanol as the hydrogen donor. This method is often favored for its mildness and high selectivity for carbonyl reductions.[5]

Reaction Principle

G cluster_reactants Reactants reactant1 4-Acetyl-1-methylpyridin-2(1H)-one catalyst [RuCl₂(p-cymene)]₂ (Catalyst) reactant1->catalyst Substrate reactant2 Isopropanol (Hydrogen Donor) reactant2->catalyst H₂ Source product 1-(1-Hydroxyethyl)-4-methylpyridin-2(1H)-one catalyst->product Catalytic Cycle byproduct Acetone catalyst->byproduct

This diagram illustrates the transfer hydrogenation of the acetyl group.

Experimental Protocol

Materials and Reagents:

  • 4-Acetyl-1-methylpyridin-2(1H)-one (Substrate)

  • [RuCl₂(p-cymene)]₂ (Catalyst)

  • Isopropanol (Solvent and Hydrogen Donor)

  • Anhydrous Potassium Carbonate (K₂CO₃) (Base)

  • Ethyl Acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) (Drying agent)

  • Argon or Nitrogen gas (for inert atmosphere)

Equipment:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer with a hotplate

  • Inert atmosphere setup (e.g., Schlenk line or balloon)

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry round-bottom flask, add 4-Acetyl-1-methylpyridin-2(1H)-one (1.0 eq) and [RuCl₂(p-cymene)]₂ (0.01 eq).

  • Add anhydrous potassium carbonate (0.2 eq).

  • Flush the flask with argon or nitrogen for 5-10 minutes.

  • Add anhydrous isopropanol via syringe.

  • Heat the reaction mixture to reflux (approximately 82 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-8 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite to remove the catalyst and base.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired 1-(1-hydroxyethyl)-4-methylpyridin-2(1H)-one.

Safety Precautions:

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Ruthenium catalysts can be toxic and should be handled with care.

  • Isopropanol is flammable. Avoid open flames.

Expected Outcomes and Data
Catalyst SystemTemp. (°C)Time (h)Yield (%)Notes
[RuCl₂(p-cymene)]₂ / K₂CO₃824-8>90High chemoselectivity for the acetyl group is expected.
Shvo's Catalyst1102-6>95Another excellent option for transfer hydrogenation.[1]

Strategy B: Catalytic Hydrogenation of the Pyridinone Ring

This protocol outlines the reduction of the pyridinone ring using catalytic hydrogenation with Platinum(IV) oxide (PtO₂) as the catalyst under acidic conditions. These conditions are generally effective for the hydrogenation of pyridine derivatives.[2][3]

Reaction Principle

G reactant 4-Acetyl-1-methylpyridin-2(1H)-one reagents H₂ (gas) PtO₂ (catalyst) Acetic Acid (solvent/activator) reactant->reagents Substrate & Conditions product 4-Acetyl-1-methylpiperidin-2-one reagents->product Hydrogenation

This diagram shows the hydrogenation of the pyridinone ring.

Experimental Protocol

Materials and Reagents:

  • 4-Acetyl-1-methylpyridin-2(1H)-one (Substrate)

  • Platinum(IV) oxide (PtO₂, Adam's catalyst)

  • Glacial Acetic Acid (Solvent)

  • Hydrogen gas (H₂)

  • Sodium bicarbonate (NaHCO₃) solution (for neutralization)

  • Dichloromethane (for extraction)

  • Anhydrous Sodium Sulfate (Na₂SO₄) (Drying agent)

Equipment:

  • Parr hydrogenation apparatus or a similar high-pressure reactor

  • Glass liner for the reactor

  • Magnetic stirrer

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

Procedure:

  • Place a glass liner containing a magnetic stir bar into the Parr hydrogenation apparatus.

  • To the liner, add 4-Acetyl-1-methylpyridin-2(1H)-one (1.0 eq) and PtO₂ (0.05 eq).

  • Add glacial acetic acid as the solvent.

  • Seal the reactor and purge it several times with hydrogen gas.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar).[3]

  • Begin stirring and heat the reaction to the desired temperature (e.g., 50-70 °C).

  • Monitor the reaction by observing the pressure drop, which indicates hydrogen uptake. The reaction is typically complete in 12-24 hours.

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Purge the reactor with nitrogen or argon.

  • Remove the reaction mixture and filter it through a pad of celite to remove the catalyst.

  • Carefully neutralize the filtrate by slowly adding it to a saturated solution of sodium bicarbonate until gas evolution ceases.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 4-acetyl-1-methylpiperidin-2-one.

Safety Precautions:

  • Hydrogen gas is highly flammable and explosive. All operations involving hydrogen should be conducted in a well-ventilated area, away from ignition sources, and behind a safety shield.

  • High-pressure reactors should only be operated by trained personnel.

  • Platinum catalysts can be pyrophoric and should be handled with care, especially when dry after filtration.

  • Acetic acid is corrosive. Handle with appropriate PPE.

Expected Outcomes and Data
Catalyst SystemH₂ Pressure (bar)Temp. (°C)Time (h)Expected Product
PtO₂ / Acetic Acid50-7050-7012-244-Acetyl-1-methylpiperidin-2-one
Pd(OH)₂/C / Acetic Acid10025-5024-484-Acetyl-1-methylpiperidin-2-one[4]
Rh₂O₃ / TFE54044-Acetyl-1-methylpiperidin-2-one[8]

Conclusion

The catalytic reduction of 4-Acetyl-1-methylpyridin-2(1H)-one presents a flexible platform for the synthesis of valuable chemical entities. By carefully selecting the catalyst, hydrogen source, and reaction conditions, researchers can achieve either the selective reduction of the acetyl group to form a chiral alcohol or the hydrogenation of the pyridinone ring to produce a saturated piperidinone derivative. The protocols provided herein serve as a robust starting point for the development and optimization of these important transformations. Further exploration of asymmetric catalysts could also pave the way for the enantioselective synthesis of chiral reduction products, which is of paramount importance in the pharmaceutical industry.[9]

References

  • Kuijpers, P. F., et al. (2004). Efficient Asymmetric Hydrogenation of Pyridines. Angewandte Chemie International Edition, 43(22), 2850–2852. Available at: [Link]

  • Zhou, Q., et al. (2016). Borane-Catalyzed Transfer Hydrogenations of Pyridines with Ammonia Borane. Organic Letters, 18(19), 5189–5191. Available at: [Link]

  • Rylander, P. N., & Himelstein, N. (1968). U.S. Patent No. 3,408,354. Washington, DC: U.S. Patent and Trademark Office.
  • Smith, C. R., et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry, 22(1), 79-84. Available at: [Link]

  • Shida, N., et al. (2021). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. ACS Catalysis, 11(15), 9573–9580. Available at: [Link]

  • Li, J. J., et al. (2012). Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. ACS Medicinal Chemistry Letters, 3(10), 849–853. Available at: [Link]

  • Sreenivasulu, R., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(4), 1836-1841. Available at: [Link]

  • Fasano, V., et al. (2018). Versatile Catalytic Hydrogenation Using A Simple Tin(IV) Lewis Acid. Angewandte Chemie International Edition, 57(17), 4663-4667. Available at: [Link]

  • De Nanteuil, F., et al. (2019). Diastereoselective hydride transfer enables a synthesis of chiral 1,5-carboxamido-trifluoromethylcarbinols. Chemical Science, 10(23), 6032-6038. Available at: [Link]

  • Vaskevych, R. I., et al. (2020). Synthesis and biological properties of Enantiomers of 1-Allyl-4-Hydroxy-6,7-Dimethoxy-2-Oxo-1,2-Dihydroquinoline-3-Carboxylic Acid (1-Ethylpyrrolidin-2-Ylmethyl)-Amide Hydrochloride. ResearchGate. Available at: [Link]

  • Sreenivasulu, R., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry, 27(11), 4121-4124. Available at: [Link]

  • Bhatt, T., & Natte, K. (2024). Transfer Hydrogenation of N- and O-Containing Heterocycles Including Pyridines with H3N-BH3 Under the Catalysis of the Homogeneous Ruthenium Precatalyst. Organic Letters, 26(5), 866–871. Available at: [Link]

  • Balamurugan, K., et al. (2011). Synthesis and structure of chiral ligand [( S )-1-((( S )-1-methylpyrrolidin-2-yl) methyl) pyrrolidin-2-yl] diphenylmethanol. ResearchGate. Available at: [Link]

  • Ivanova, N. A., et al. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 28(20), 7149. Available at: [Link]

  • Stolar, T., et al. (2021). One-pot mechanochemical hydrogenation and acetylation of 4-nitrophenol to 4-aminophenol and paracetamol. ResearchGate. Available at: [Link]

  • van der Zwan, K. P., et al. (2016). The Immobilization of a Transfer Hydrogenation Catalyst on Colloidal Particles. Chemistry – A European Journal, 22(48), 17213-17218. Available at: [Link]

  • Wang, Y., et al. (2021). Biomimetic Asymmetric Reduction of Tetrasubstituted Olefin 2,3-Disubstituted Inden-1-ones with Chiral and Regenerable NAD. Organic Letters, 23(18), 7104–7109. Available at: [Link]

  • Imamoto, T. (2007). Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances. A Century of Transformation: The Chemistry of Life Sciences, 103-116. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol synthesis by carbonyl compound reduction. Retrieved from [Link]

  • Zhang, S. (2020). Asymmetric Reduction of Pyridinium Salts to Piperidines. University of Liverpool Repository. Available at: [Link]

  • Sędłak, M., et al. (2023). Chemoselective Transfer Hydrogenation over MgO as the Catalyst: Acetylnaphthalenes, Diacylbenzenes, Acetophenone, Benzaldehyde, and Various Aliphatic Ketones as Hydrogen Acceptors. Molecules, 28(1), 384. Available at: [Link]

  • Clariant. (n.d.). Catalysts for hydrogenation processes. Retrieved from [Link]

  • Wang, H., et al. (2018). Asymmetric Formal Synthesis of the Long-Acting DPP-4 Inhibitor Omarigliptin. Organic Letters, 20(15), 4493–4496. Available at: [Link]

  • OpenStax. (2023). 17.4 Alcohols from Carbonyl Compounds: Reduction. In Organic Chemistry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-ACETYLPYRIDINE OXIME. Retrieved from [Link]

  • Nikolova, V., et al. (2021). Chiral Aminoalcohols and Squaric Acid Amides as Ligands for Asymmetric Borane Reduction of Ketones: Insight to In Situ Formed Catalytic System by DOSY and Multinuclear NMR Experiments. Molecules, 26(22), 6899. Available at: [Link]

  • Van Brabandt, W., et al. (2006). Asymmetric Synthesis of 1-(2- and 3-Haloalkyl)azetidin-2-ones as Precursors for Novel Piperazine, Morpholine, and 1,4-Diazepane Annulated Beta-Lactams. The Journal of Organic Chemistry, 71(18), 7083–7086. Available at: [Link]

  • Yuldashev, F. A., et al. (2020). Synthesis of methylpyridines by catalytic method in the gas phase. E3S Web of Conferences, 224, 03006. Available at: [Link]

  • Clark, J. (2015). Reduction of aldehydes and ketones. Chemguide. Retrieved from [Link]

  • Teh, E. Z., et al. (2019). Rapid Catalytic Reduction of 4-Nitrophenol and Clock Reaction of Methylene Blue using Copper Nanowires. Nanomaterials, 9(7), 953. Available at: [Link]

  • LibreTexts Chemistry. (2023). The Reduction of Aldehydes and Ketones. Retrieved from [Link]

  • Magomedov, N. A., et al. (2018). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. Journal of the American Chemical Society, 140(40), 12981–12989. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Yield in 4-Acetyl-1-methylpyridin-2(1H)-one Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the late-stage N-methylation of 4-acetylpyridin-2(1H)-one.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the late-stage N-methylation of 4-acetylpyridin-2(1H)-one. The synthesis of 4-Acetyl-1-methylpyridin-2(1H)-one is notoriously plagued by poor yields if the reaction conditions are not meticulously tuned.

The root cause of these low yields is rarely incomplete conversion; rather, it is the ambident nucleophilicity of the 2-pyridone core[1][2]. This guide provides field-proven troubleshooting logic, mechanistic insights, and a self-validating protocol to ensure you achieve complete regiocontrol and maximum yield.

Mechanistic Overview: The Ambident Nucleophile Problem

Before troubleshooting, it is critical to understand the causality behind the byproduct formation. 4-acetylpyridin-2(1H)-one exists in a dynamic tautomeric equilibrium between its lactam (pyridone) and lactim (hydroxypyridine) forms[1]. When deprotonated, the resulting anion can attack an electrophile (like methyl iodide) from either the nitrogen or the oxygen atom.

Mechanism cluster_0 Lactam-Lactim Tautomerism A 4-Acetylpyridin-2(1H)-one (Lactam Form) B 4-Acetyl-2-hydroxypyridine (Lactim Form) A->B Equilibrium (Solvent Dependent) C N-Alkylation (Target) 4-Acetyl-1-methylpyridin-2(1H)-one A->C MeI + Hard Base (CsF/K2CO3) Polar Solvent (DMF/H2O) D O-Alkylation (Byproduct) 4-Acetyl-2-methoxypyridine B->D MeI + Soft Base (Ag2CO3) Non-Polar Solvent

Figure 1: Divergent N- vs. O-alkylation pathways of 4-acetylpyridin-2(1H)-one.

Frequently Asked Questions (FAQs)

Q1: Why am I isolating a mixture of two products with identical masses?

A: You are observing the classic N- vs. O-alkylation competition. The target molecule is the N-methylated product (4-Acetyl-1-methylpyridin-2(1H)-one), but depending on your conditions, a significant portion of the starting material is undergoing O-methylation to form 4-acetyl-2-methoxypyridine[1][2]. Because they are constitutional isomers, they will exhibit identical m/z values on your LC-MS, though they will elute at different retention times.

Q2: How can I analytically distinguish between the N-methyl target and the O-methyl byproduct?

A: Proton Nuclear Magnetic Resonance ( 1 H NMR) is the ultimate self-validating tool for this reaction.

  • Target (N-Methyl): The N-methyl protons will appear as a sharp singlet around δ 3.5 – 3.6 ppm [3].

  • Byproduct (O-Methyl): The O-methyl protons are significantly deshielded by the adjacent oxygen and will appear further downfield, typically around δ 3.9 – 4.1 ppm [3]. Integrating these two peaks in your crude NMR spectrum provides an exact N:O alkylation ratio, allowing you to rapidly assess the success of your reaction conditions.

Q3: How does my choice of base and solvent dictate the reaction yield?

A: The regioselectivity is governed by Hard-Soft Acid-Base (HSAB) theory . The oxygen atom is a "harder" nucleophilic site than the nitrogen atom.

  • To favor N-alkylation (Your Goal): Use a hard cation like Cs + (from CsF) or K + (from K 2​ CO 3​ ) in a highly polar solvent (DMF, MeCN, or Water)[4][5]. The hard cation tightly coordinates with the hard oxygen atom, sterically and electronically blocking it. This forces the electrophile to react at the softer, exposed nitrogen atom.

  • To favor O-alkylation (Avoid): Soft cations like Ag + (from Ag 2​ CO 3​ ) in non-polar solvents (like Toluene) leave the oxygen atom free to attack, leading almost exclusively to the methoxy byproduct[3].

Quantitative Data: Condition Optimization

To maximize the yield of 4-Acetyl-1-methylpyridin-2(1H)-one, compare the historical performance of various reaction parameters summarized below.

Table 1: Influence of Reaction Parameters on Regioselectivity (N:O Ratio)

Base / AdditiveSolventElectrophilePredominant ProductTypical N:O Ratio
Ag 2​ CO 3​ TolueneMeIO-Alkylated< 1:10
NaHTHFMeIMixture~ 1:1 to 2:1
K 2​ CO 3​ DMFMeIN-Alkylated> 10:1
CsFMeCNMeIN-Alkylated> 15:1
None (Tween 20 micelle)WaterMeI / MeOTsN-Alkylated> 20:1

Note: The micellar water protocol (Tween 20) is an emerging green chemistry alternative that provides exceptional N-selectivity by altering the local dielectric environment of the transition state[2][4].

Troubleshooting Logic Tree

If your yield remains below 50%, follow this diagnostic workflow to identify and correct the specific failure point in your setup.

Troubleshooting Start Issue: Low Yield of Target (< 50% Conversion) Q1 Analyze Crude by 1H NMR: Is O-methyl peak (~4.0 ppm) present? Start->Q1 Yes1 Yes: Regioselectivity Issue Q1->Yes1 O-alkylation dominates No1 No: Reactivity/Degradation Issue Q1->No1 Unreacted SM or multiple spots Solvent Action 1: Switch to highly polar aprotic solvent (e.g., DMF, MeCN) Yes1->Solvent Base Action 2: Use Hard Cation Base (CsF or K2CO3) Yes1->Base Unreacted Action 3: If SM remains, increase MeI eq. to 1.2 - 1.5 No1->Unreacted Degradation Action 4: If tar forms, lower temp to 0 °C during MeI addition No1->Degradation

Figure 2: Diagnostic logic tree for troubleshooting low yields during N-methylation.

Standard Operating Procedure (SOP): High-Yield N-Methylation

To guarantee trustworthiness and reproducibility, abandon generic alkylation conditions and utilize this highly specific, self-validating protocol utilizing Cesium Fluoride (CsF)[5].

Validated Protocol: Regioselective N-Methylation via CsF/DMF

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an inert argon atmosphere.

  • Reagent Charging: Add 4-acetylpyridin-2(1H)-one (1.0 equiv, e.g., 10 mmol, 1.37 g) and anhydrous Cesium Fluoride (CsF) (2.0 equiv, 20 mmol, 3.04 g).

    • Causality: CsF acts as a hard base; the strong affinity of the hard cesium cation for the hard oxygen atom of the pyridone effectively blocks O-alkylation, leaving the softer nitrogen atom exposed for nucleophilic attack[5].

  • Solvent Addition: Inject anhydrous N,N-Dimethylformamide (DMF) (0.2 M, 50 mL).

    • Causality: Highly polar aprotic solvents stabilize the lactam tautomer and separate the ion pairs, enhancing nitrogen nucleophilicity.

  • Deprotonation: Stir the suspension at room temperature (20–25 °C) for 30 minutes to ensure complete formation of the pyridone salt.

  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Dropwise add Methyl Iodide (MeI) (1.2 equiv, 12 mmol, 0.75 mL) over 10 minutes.

    • Causality: MeI is a highly volatile, hard electrophile. Cooling prevents exothermic degradation, minimizes MeI evaporation, and prevents potential over-alkylation at the acetyl group.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours. Monitor via TLC (DCM:MeOH 9:1, UV 254 nm). The target N-methyl product will typically run slightly lower (more polar) than the O-methyl byproduct.

  • Workup: Quench the reaction by adding 50 mL of deionized water. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine (3 x 50 mL) to remove residual DMF.

  • Purification: Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield pure 4-Acetyl-1-methylpyridin-2(1H)-one. Verify purity via 1 H NMR (Singlet at ~3.5 ppm).

References

  • Wang, N., et al. "Mild and Regioselective N-Alkylation of 2-Pyridones in Water." Organic Letters, 2015. URL: [Link]

  • Perez-Inestrosa, E., et al. "Role of lactam vs. lactim tautomers in 2(1H)-pyridone catalysis of aromatic nucleophilic substitution." Journal of the Chemical Society, Perkin Transactions 2, 1998. URL: [Link]

  • Wang, N., et al. "P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters." Journal of Organic Chemistry, 2024, 89, 3657-3665. URL: [Link]

Sources

Optimization

Technical Support Center: Chromatography Troubleshooting for 4-Acetyl-1-methylpyridin-2(1H)-one

Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with purifying 4-Acetyl-1-methylpyridin-2(1H)-one .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with purifying 4-Acetyl-1-methylpyridin-2(1H)-one .

Unlike standard non-polar small molecules, pyridone derivatives possess highly polarized resonance structures. The N-methyl group prevents the molecule from acting as a hydrogen-bond donor, but the highly electron-rich carbonyl oxygens (at the C2 and C4-acetyl positions) act as aggressive hydrogen-bond acceptors. This unique electronic profile frequently leads to irreversible chemisorption, severe peak tailing, and poor recovery when using standard normal-phase silica gel.

This guide provides field-proven methodologies, mechanistic explanations, and troubleshooting protocols to ensure high-purity isolation of your target compound.

Part 1: Core Principles & Chromatographic Causality

To successfully purify 4-Acetyl-1-methylpyridin-2(1H)-one, you must control the interaction between the compound and the stationary phase. Standard silica gel (SiO₂) is inherently acidic due to residual surface silanol (Si-OH) groups. When a highly polar, basic-leaning compound like a pyridone is introduced, it engages in strong hydrogen bonding and dipole-dipole interactions with these silanols.

The Causality of Streaking: The multiple retention mechanisms (partitioning vs. hydrogen bonding) cause the molecules to travel at different velocities through the column. The leading edge of the band moves via standard partitioning, while the trailing edge is delayed by strong silanol binding, resulting in a "smeared" or streaking elution profile.

To disrupt this causality, we must either mask the acidic silanols (using a basic modifier like Triethylamine) or change the stationary phase entirely (using Neutral Alumina or Reverse-Phase C18)[1].

Part 2: Quantitative Data & System Selection

The table below summarizes the expected chromatographic behavior of 4-Acetyl-1-methylpyridin-2(1H)-one across various purification systems. Use this data to select the optimal strategy for your specific crude mixture.

ParameterStandard Silica (Unmodified)Silica + 1% TEA ModifierNeutral AluminaReverse Phase (C18)
Retention Mechanism Strong H-bonding, dipole-dipoleDipole-dipole (Silanols masked)Dipole-dipole, Lewis acid/baseHydrophobic interactions
Peak Shape Broad, severe tailingSharp, symmetricalSharpSharp, symmetrical
Recovery Rate < 60% (Irreversible binding)> 85%> 90%> 95%
Recommended Solvent DCM / MeOH (0–10%)DCM / MeOH / 1% TEAEtOAc / Hexane or DCMH₂O / MeCN (0.1% Formic Acid)

Part 3: Standard Operating Procedure (SOP)

For the highest recovery and resolution on normal-phase silica, the Dry Loading Method combined with a Modified Mobile Phase is mandatory.

Step-by-Step Methodology: Modified Normal-Phase Purification
  • Mobile Phase Preparation: Prepare a solvent system of Dichloromethane (DCM) and Methanol (MeOH). To the bulk DCM, add 1% (v/v) Triethylamine (TEA) and stir well. Mechanistic note: TEA acts as a sacrificial base, pre-saturating the active silanol sites on the silica.

  • Sample Preparation (Dry Loading):

    • Dissolve the crude 4-Acetyl-1-methylpyridin-2(1H)-one in a minimal volume of DCM/MeOH.

    • Add dry silica gel to the flask (approximately 1:3 ratio of crude mass to silica mass).

    • Evaporate the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is achieved.

  • Column Packing: Slurry-pack the chromatography column using standard silica gel (230–400 mesh) and the 1% TEA-modified DCM. Flush the column with 2 column volumes (CV) of the modified solvent to ensure complete silanol deactivation.

  • Loading the Column: Carefully pour the dry-loaded sample powder evenly onto the flat surface of the silica bed. Cap it with a 1 cm layer of clean sea sand to prevent physical disturbance during solvent addition.

  • Gradient Elution:

    • Begin elution with 100% DCM (containing 1% TEA).

    • Apply a shallow step gradient, increasing the Methanol concentration gradually (e.g., 1%, 2%, 5%, up to 10% MeOH).

    • Monitor fractions via Thin-Layer Chromatography (TLC) under UV light (254 nm).

  • Isolation: Combine fractions containing the pure product and evaporate under reduced pressure. Note: Residual TEA can be removed by placing the final product under high vacuum for 12–24 hours.

Part 4: Troubleshooting FAQs

Q: My compound remains stuck at the baseline of the TLC plate, even in 100% Ethyl Acetate. How do I get it to elute? A: 4-Acetyl-1-methylpyridin-2(1H)-one is highly polar. Ethyl Acetate lacks the necessary hydrogen-bonding disruption capabilities. You must increase the solvent polarity by switching to a Dichloromethane/Methanol system. Start with 95:5 DCM:MeOH and adjust up to 90:10. If the spot still refuses to move, the interaction is chemisorptive, and you must add 1% TEA or switch to a Reverse-Phase (C18) TLC plate[2].

Q: I am experiencing low recovery (<50%) after my column. Where is my product? A: Your product has likely bound irreversibly to the acidic sites of the silica gel. This is a common phenomenon with pyridones[1]. To recover the remaining material, flush your column with a highly aggressive polar solvent (e.g., 80:20 DCM:MeOH with 2% TEA). For future runs, you must either pre-treat your silica with a basic modifier or switch to Neutral Alumina, which lacks the highly acidic protons of silica.

Q: My product co-elutes with an unacetylated starting material. How can I improve resolution? A: If the Rf values of the product and impurity are virtually identical on silica, changing the solvent gradient will rarely solve the issue. You must change the selectivity of the stationary phase. Switch to Neutral Alumina or Reverse-Phase (C18) chromatography. The C18 phase will separate the compounds based strictly on hydrophobicity, easily distinguishing between the acetylated product and the unacetylated precursor.

Q: During loading, my crude mixture "oiled out" and precipitated on top of the column. What went wrong? A: This occurs when a highly polar compound is loaded using a non-polar solvent (like Hexanes) in which it has poor solubility. As the sample hits the non-polar mobile phase, it crashes out of solution, ruining the band shape. This is exactly why the Dry Loading technique (detailed in the SOP above) is strictly required for this compound.

Part 5: Diagnostic Workflow Visualization

Below is the logical decision tree for diagnosing and resolving chromatographic failures associated with 4-Acetyl-1-methylpyridin-2(1H)-one.

Workflow N1 Crude 4-Acetyl-1-methylpyridin-2(1H)-one N2 TLC Analysis (DCM:MeOH 9:1) N1->N2 N3 Evaluate Spot Shape N2->N3 N4 Severe Streaking (Rf tailing)? N3->N4 N5 Add 1% TEA to Mobile Phase N4->N5 Yes N7 Proceed to Dry Loading & Flash Column N4->N7 No N5->N2 Re-test TLC N6 Switch to RP-C18 or Neutral Alumina N5->N6 Persistent Tailing

Decision tree for troubleshooting pyridone chromatography based on TLC spot morphology.

References

Sources

Troubleshooting

Technical Support Center: Microwave-Assisted Synthesis of 4-Acetyl-1-methylpyridin-2(1H)-one

Welcome to the technical support guide for the optimization of the microwave-assisted synthesis of 4-Acetyl-1-methylpyridin-2(1H)-one. This resource is designed for researchers, chemists, and drug development professiona...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the optimization of the microwave-assisted synthesis of 4-Acetyl-1-methylpyridin-2(1H)-one. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights and solutions to common experimental challenges. As your Senior Application Scientist, my goal is to explain not just the "how," but the fundamental "why" behind each step, ensuring your success in synthesizing this valuable heterocyclic scaffold.

Fundamental Principles: Why Microwave Synthesis?

Microwave-assisted organic synthesis (MAOS) represents a significant advancement over conventional heating methods.[1][2] Unlike an oil bath, which transfers heat slowly and inefficiently through convection, microwave irradiation delivers energy directly to polar molecules within the reaction mixture.[3][4] This interaction occurs via two primary mechanisms:

  • Dipolar Polarization: Polar molecules, like the reactants and solvents in this synthesis, attempt to align with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction, leading to rapid and uniform heating throughout the sample volume.[4][5]

  • Ionic Conduction: If ionic species are present, they will migrate through the solution under the influence of the electric field, generating heat through collisions.[1][3]

This method of "volumetric heating" dramatically reduces reaction times from hours to minutes, often increases product yields, and can minimize the formation of by-products.[2][6] It is a cornerstone of green chemistry, reducing energy consumption and often allowing for the use of more environmentally benign solvents.[3][6]

Optimized Experimental Protocol

This protocol details the one-pot synthesis of 4-Acetyl-1-methylpyridin-2(1H)-one from dehydroacetic acid and methylamine, optimized for a dedicated laboratory microwave reactor.

Reagents:

  • Dehydroacetic Acid (DHA)

  • Methylamine (40% solution in water)

  • Ethanol (or N,N-Dimethylformamide, DMF, for higher temperatures)

  • Glacial Acetic Acid (catalytic amount)

Step-by-Step Methodology:

  • Vessel Preparation: To a 10 mL microwave process vial equipped with a magnetic stir bar, add dehydroacetic acid (1.0 mmol, 168.15 mg).

  • Reagent Addition: Add 3 mL of ethanol. While stirring, add a catalytic drop of glacial acetic acid, followed by methylamine solution (1.2 mmol, 93 µL of 40% aq. solution).

  • Vessel Sealing: Securely cap the vessel. Ensure the seal is intact to safely contain pressure that will develop during heating.

  • Microwave Irradiation: Place the vessel in the cavity of a laboratory-grade microwave synthesizer. Program the instrument according to the parameters in the table below. It is crucial to use temperature control rather than power control for reproducibility.

  • Cooling: After the irradiation cycle is complete, allow the vessel to cool to room temperature (below 50°C) before venting and opening. This is a critical safety step to prevent flash boiling of the solvent.

  • Product Isolation: Upon cooling, a precipitate of the product should form. If not, reduce the solvent volume under reduced pressure.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any unreacted starting material or soluble impurities. The product can be further purified by recrystallization from ethanol if necessary.

Data Summary: Key Reaction Parameters

For ease of comparison and programming, the key quantitative parameters for this synthesis are summarized below.

ParameterRecommended ValueNotes
Reactant 1 Dehydroacetic Acid (1.0 mmol)Key starting material for the pyridone ring.
Reactant 2 Methylamine (1.2 mmol)Acts as the nitrogen source for the heterocycle.
Solvent Ethanol (3 mL)A good, medium-absorbing solvent. For difficult reactions, DMSO or DMF can be used.[7]
Catalyst Acetic Acid (1-2 drops)Facilitates the condensation and cyclization steps.
Temperature 120 - 140 °COptimal temperature for rapid reaction without significant decomposition.
Microwave Power Dynamic (up to 300 W)Power should be modulated by the instrument to maintain the set temperature.
Hold Time 10 - 20 minutesMonitor by TLC for completion.
Pressure (Max) ~15 bar (220 psi)Varies with solvent and temperature. Monitor to ensure it stays within vessel limits.
Stirring 600 RPMEssential for homogenous heating and to avoid localized superheating.[8]
Expected Yield > 80%Yield is dependent on reaction completion and purification efficiency.

Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during your experiments.

Q1: My reaction yield is significantly lower than expected. What are the common causes?

A1: Low yield is a common issue that can stem from several factors:

  • Incomplete Reaction: The most frequent cause. Verify completion using Thin Layer Chromatography (TLC) or LC-MS before the work-up. If the reaction is not complete, consider increasing the hold time (e.g., in 5-minute increments) or the temperature (e.g., in 10°C increments). The Arrhenius equation dictates that reaction rates increase with temperature, a principle that microwave heating exploits effectively.[5]

  • Incorrect Stoichiometry: Ensure accurate measurement of all reagents, especially the limiting reagent (dehydroacetic acid). An excess of methylamine is used, but a gross excess can lead to side reactions.

  • Poor Microwave Coupling: The choice of solvent is critical. If your solvent has a very low dielectric loss (e.g., toluene, hexane), it will not heat efficiently.[7] In such cases, a co-solvent with high microwave absorbance (like ethanol or DMF) or a small amount of an ionic liquid can be added to improve heating.

  • Reagent Degradation: While microwave heating is rapid, holding the reaction at a very high temperature for too long can degrade starting materials or the product. Check the stability of your reagents at the target temperature.[8]

Q2: I am observing the formation of a significant, unidentified side product. How can I improve selectivity?

A2: Side product formation is typically related to temperature and time.

  • Lower the Temperature: The high energy input from microwaves can sometimes activate alternative reaction pathways.[3] Try reducing the reaction temperature by 10-20°C. This will increase the reaction time but may significantly improve selectivity for the desired product.

  • Reduce the Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed. Prolonged heating can lead to product degradation or subsequent reactions. Microwave synthesis offers "instant on-instant off" heating, which gives you precise control.[5]

  • Check Your Reagents: Impurities in the starting materials can lead to unexpected side products. Ensure you are using reagents of appropriate purity.

Q3: The reaction does not seem to go to completion, even after extending the time to 30 minutes. What should I check?

A3: If a reaction stalls, consider the following:

  • Temperature/Pressure Limits: Ensure your microwave program is actually reaching and maintaining the target temperature. If the instrument's power is insufficient or if it's hitting a pre-set pressure limit, the desired temperature may not be achieved.

  • Solvent Choice: For stubborn reactions, switching to a higher-boiling, more polar solvent like DMF or DMSO can be effective. These solvents allow for higher reaction temperatures (up to 250°C in sealed vessels) and couple very efficiently with microwaves.[7]

  • Catalyst Inactivity: Ensure the catalytic acetic acid was added. In some cases, a stronger acid catalyst might be required, but this should be approached with caution as it can promote side reactions.

Q4: My reaction mixture turned dark brown or black. Is this a failed reaction?

A4: Not necessarily. Color change, particularly darkening, is common in high-temperature organic synthesis due to the formation of minor decomposition products or high-molecular-weight by-products. However, it should be investigated:

  • Assess the Product: Work up the reaction as usual and analyze the crude product by NMR or LC-MS. You may find that despite the dark color, the desired product has formed in good yield. The colored impurities are often easily removed by recrystallization or a charcoal treatment.

  • Indication of Decomposition: If analysis shows a complex mixture of products with little of the desired compound, significant decomposition has occurred. This is a clear sign that the reaction temperature is too high or the time is too long. Reduce these parameters for the next attempt. Localized superheating, caused by poor stirring, can also be a cause.[8]

Troubleshooting Workflow Diagram

Here is a logical workflow to diagnose and solve common issues in the synthesis.

Caption: A workflow for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

  • Q: Can I perform this reaction in a domestic (kitchen) microwave oven?

    • A: Absolutely not. Domestic microwave ovens are extremely dangerous for chemical synthesis.[9] They lack temperature and pressure feedback control, have uneven microwave field distribution leading to hotspots, and are not designed to contain explosions or vent corrosive fumes.[7][8] Use only a dedicated, laboratory-grade microwave reactor.

  • Q: How critical is the choice of solvent?

    • A: It is one of the most important parameters. The solvent's ability to absorb microwave energy (its "loss tangent") dictates the heating efficiency.[7] Solvents are generally classified as high (DMSO, EtOH), medium (DMF, water), or low/non-absorbing (Toluene, Dioxane). For this reaction, ethanol is a good starting point, but higher-boiling polar solvents like DMF or DMSO are excellent choices for accelerating more difficult reactions.[7]

  • Q: What are the key safety precautions I must take?

    • A: Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.[10] Never exceed the recommended volume for the reaction vessel (typically no more than 2/3 full).[11] Always allow the vessel to cool completely before opening to avoid sudden depressurization and solvent boiling.[12] Be aware of the potential for exothermic reactions, which can lead to a rapid and dangerous pressure increase.[8] If you are unsure about a reaction's kinetics, start with smaller quantities and lower temperatures.[8]

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC. (n.d.). National Center for Biotechnology Information.
  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH - IJNRD. (2023, June 6). International Journal of Novel Research and Development.
  • Theory of Microwave Heating for Organic Synthesis - CEM Corporation. (n.d.). CEM Corporation.
  • Safety Considerations for Microwave Synthesis - CEM Corporation. (n.d.). CEM Corporation.
  • Safety Protocols for Microwave Use in Science/STEM Instructional Spaces | NSTA. (2025, November 3). National Science Teaching Association.
  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy - International Journal of Research in Pharmacy and Allied Science. (2025, June 30). International Journal of Research in Pharmacy and Allied Science.
  • Microwave-assisted synthesis | Anton Paar Wiki. (n.d.). Anton Paar.
  • Laboratory Microwave Safety Precautions | PDF - Scribd. (n.d.). Scribd.
  • Microwave Safety - Kansas State University. (2025, November 6). Kansas State University.
  • Microwave chemistry — an approach to the assessment of chemical reaction hazards - IChemE. (n.d.). IChemE.
  • Full article: Future Trends in Microwave Synthesis - Taylor & Francis. (2010, February 9). Taylor & Francis Online.
  • One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. (2020, November 14). Preprints.org.
  • The Use of Microwave Irradiation in Organic Synthesis. From Laboratory Curiosity to Standard Practice in Twenty Years - CHIMIA. (n.d.). CHIMIA.
  • A new one-step synthesis of pyridines under microwave-assisted conditions. (n.d.). Organic Chemistry Portal.
  • Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. (2020, April 24). Journal of Drug Delivery and Therapeutics.

Sources

Optimization

Troubleshooting side reactions in 4-Acetyl-1-methylpyridin-2(1H)-one alkylation

Welcome to the Technical Support Center for Heterocyclic Functionalization. This guide is specifically engineered for researchers and drug development professionals dealing with the chemoselective alkylation of 4-acetyl-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Functionalization. This guide is specifically engineered for researchers and drug development professionals dealing with the chemoselective alkylation of 4-acetyl-1-methylpyridin-2(1H)-one.

Because the pyridone ring nitrogen is already methylated, functionalization targets the alpha-carbon of the C4-acetyl group via enolate chemistry. However, the electron-deficient nature of the pyridone ring and the ambident reactivity of the enolate create a highly sensitive system prone to side reactions. This guide provides mechanistic causality, troubleshooting matrices, and self-validating protocols to ensure high-fidelity C-alkylation.

I. Troubleshooting Decision Matrix

The following diagnostic workflow maps the primary side reactions encountered during the alkylation of 4-acetyl-1-methylpyridin-2(1H)-one and the strategic interventions required to correct them.

G Start Alkylation of 4-Acetyl-1-methylpyridin-2(1H)-one O_Alk Issue: O-Alkylation (Enol Ether Formation) Start->O_Alk Aldol Issue: Aldol Self-Condensation Start->Aldol Poly Issue: Polyalkylation (Over-alkylation) Start->Poly Sol_O Use softer electrophiles (R-I) Avoid hard leaving groups (OTf, Cl) O_Alk->Sol_O Sol_Aldol Strict kinetic control (LDA, -78°C) + Rapid deprotonation Aldol->Sol_Aldol Sol_Poly Strict 1:1 stoichiometry Inverse addition technique Poly->Sol_Poly Success High Yield C-Alkylated Product Sol_O->Success Sol_Aldol->Success Sol_Poly->Success

Decision matrix for troubleshooting 4-acetyl-1-methylpyridin-2(1H)-one alkylation side reactions.

II. Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Why am I recovering O-alkylated enol ethers instead of the desired C-alkylated ketone? Causality & Solution: Enolates are ambident nucleophiles, meaning they possess electron density at both the alpha-carbon and the oxygen atom[1]. The regioselectivity of the alkylation is heavily governed by Hard-Soft Acid-Base (HSAB) principles and the nature of the electrophile[2]. Hard electrophiles (such as silyl chlorides, alkyl triflates, or alkyl chlorides) have a high affinity for the "hard" oxygen atom, leading predominantly to O-alkylation[2][3]. Conversely, "soft" electrophiles favor the softer alpha-carbon[3]. Actionable Step: Switch your alkylating agent to an alkyl iodide. The softer iodine leaving group significantly shifts the transition state to favor C-alkylation. Avoid using highly oxophilic electrophiles unless O-protection is your explicit goal[2][3].

Q2: My reaction mixture turns into a complex tar, and LC-MS shows a mass corresponding to a dimer. How do I prevent Aldol self-condensation? Causality & Solution: The carbonyl carbon of the C4-acetyl group is highly electrophilic. If the enolate is formed slowly or under thermodynamic conditions (e.g., using weaker bases like NaOMe or running the reaction at room temperature), unreacted 4-acetyl-1-methylpyridin-2(1H)-one will rapidly undergo nucleophilic attack by the newly formed enolate, resulting in an aldol addition/condensation dimer[4][5]. Actionable Step: You must enforce strict kinetic control. Use a strong, sterically hindered base like Lithium Diisopropylamide (LDA) at cryogenic temperatures (-78 °C) to ensure rapid, quantitative, and irreversible enolate formation before any electrophile is introduced[4][5].

Q3: I am getting a mixture of mono-, di-, and tri-alkylated products. How can I suppress polyalkylation? Causality & Solution: Polyalkylation occurs when the mono-alkylated product—which still possesses acidic alpha-protons—undergoes rapid proton exchange with the unreacted enolate or residual base, followed by a subsequent alkylation event[4]. Actionable Step: Ensure a strict 1:1.05 ratio of substrate to base. Furthermore, employ an "inverse addition" technique: add the pre-formed enolate dropwise into a solution containing the alkyl halide, rather than adding the alkyl halide to the enolate. This keeps the local concentration of the electrophile high and the enolate low, minimizing proton transfer between the newly formed product and the enolate.

III. Quantitative Data: Impact of Reaction Conditions

The table below summarizes the causality between specific reaction parameters and the resulting product distribution, allowing you to benchmark your current conditions against expected outcomes.

Base SystemTemperatureElectrophileSolventMajor ProductC:O RatioYield
NaOMe (1.2 eq)25 °CMeIMeOHAldol DimerN/A<10%
LDA (1.05 eq)-78 °CMeOTfTHFO-Alkylated Enol Ether1:985%
LHMDS (1.2 eq)-78 °CMeBrTHFC-Alkylation + Polyalkylation10:165%
LDA (1.05 eq) -78 °C MeI THF Mono C-Alkylated Ketone >20:1 88%

IV. Self-Validating Experimental Protocol

Optimized Kinetic C-Alkylation of 4-Acetyl-1-methylpyridin-2(1H)-one Note: This protocol utilizes a self-validating colorimetric and temperature-controlled workflow. The persistence of the enolate solution's color and the immediate quenching profile validate the reaction's progress.

Step 1: Preparation of the Kinetic Enolate

  • Flame-dry a Schlenk flask under argon. Add anhydrous THF (10 mL/mmol) and diisopropylamine (1.1 equiv).

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Add n-Butyllithium (1.05 equiv, 2.5 M in hexanes) dropwise. Stir for 30 minutes to form LDA.

  • Dissolve 4-acetyl-1-methylpyridin-2(1H)-one (1.0 equiv) in a minimal amount of anhydrous THF. Add this solution dropwise to the LDA over 15 minutes. Pro-tip: Drip the solution down the side of the flask to pre-cool the droplets before they hit the base.

  • Validation Check: The solution should transition to a deep yellow/orange hue, indicating successful enolate formation. Stir for exactly 45 minutes at -78 °C.

Step 2: Electrophilic Quench (Inverse Addition)

  • In a separate flame-dried flask, dissolve the alkyl iodide (1.1 equiv) in anhydrous THF (2 mL/mmol) and cool to -78 °C.

  • Using a cannula or a pre-cooled gas-tight syringe, transfer the enolate solution dropwise into the alkyl iodide solution over 20 minutes.

  • Maintain the reaction at -78 °C for 2 hours. Critical: Do not let the reaction warm to room temperature prematurely, as this promotes thermodynamic equilibration and aldol condensation[4].

Step 3: Quench and Isolation

  • Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl (5 mL/mmol).

  • Validation Check: The deep color of the enolate should immediately dissipate, indicating a successful quench.

  • Allow the mixture to warm to room temperature. Extract with Ethyl Acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify via flash column chromatography (Silica gel, EtOAc/Hexanes gradient) to isolate the pure mono-C-alkylated product.

V. References

1.[1] Lecture 4 Enolates in Synthesis. University of Birmingham. 2.[2] Chemistry of Enolates - C vs O Alkylation. PharmaXChange.info. 3.[4] 5.5: Alkylation of Enolate Ions. Chemistry LibreTexts. 4.[3] What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)? Reddit (r/chemistry). 5.[5] Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry.

Sources

Reference Data & Comparative Studies

Validation

4-Acetyl-1-methylpyridin-2(1H)-one vs 4-acetylpyridine reactivity comparison

An In-Depth Comparative Guide to the Reactivity of 4-Acetyl-1-methylpyridin-2(1H)-one and 4-Acetylpyridine For researchers, synthetic chemists, and professionals in drug development, the choice of a heterocyclic scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the Reactivity of 4-Acetyl-1-methylpyridin-2(1H)-one and 4-Acetylpyridine

For researchers, synthetic chemists, and professionals in drug development, the choice of a heterocyclic scaffold is a critical decision that dictates synthetic strategy and influences molecular properties. This guide provides an in-depth, objective comparison of the chemical reactivity of two structurally related ketones: 4-Acetyl-1-methylpyridin-2(1H)-one and 4-acetylpyridine. By dissecting their electronic and structural nuances, we aim to provide actionable insights and supporting experimental frameworks to guide your research and development endeavors.

Foundational Differences: Structure and Electronics

At first glance, both molecules feature an acetyl group attached to a six-membered nitrogen-containing ring. However, the oxidation state and substitution on the ring fundamentally alter their electronic character, leading to divergent reactivity profiles.

  • 4-Acetylpyridine possesses a classic pyridine ring, an aromatic, electron-deficient (or π-deficient) heterocycle.[1] The electronegative nitrogen atom withdraws electron density from the ring carbons through both inductive and resonance effects.[2][3] This deactivation is particularly pronounced at the C2 and C4 positions (ortho and para to the nitrogen), making the ring resistant to electrophilic attack but primed for nucleophilic substitution at these positions.[4][5]

  • 4-Acetyl-1-methylpyridin-2(1H)-one , by contrast, belongs to the pyridone class. The presence of the N-methyl group and the exocyclic carbonyl at the C2 position transforms the ring's electronic nature. The system is significantly less aromatic and more electron-rich than pyridine. It can be viewed as a vinylogous amide, where the nitrogen's lone pair can donate electron density into the ring system, making it more susceptible to electrophilic attack, akin to activated benzene derivatives like aniline.

The following diagram illustrates the key resonance contributors that highlight these electronic differences.

G cluster_0 4-Acetylpyridine Resonance cluster_1 4-Acetyl-1-methylpyridin-2(1H)-one Resonance a1 a2 a3 b1 b2 b3

Resonance structures of the two heterocyclic systems.

Table 1: Comparison of Core Structural and Electronic Properties

Property4-Acetylpyridine4-Acetyl-1-methylpyridin-2(1H)-oneRationale
Ring Aromaticity HighLow to ModeratePyridine has a fully delocalized 6π electron system. The pyridone ring has interrupted delocalization due to the C2-carbonyl, giving it more diene-like character.
Ring Electron Density π-DeficientElectron-RichThe pyridine nitrogen is strongly electron-withdrawing.[2] The pyridone system, acting as a vinylogous amide, is electron-donating overall compared to pyridine.
Reactivity with Electrophiles Very LowHighThe electron-deficient pyridine ring is deactivated towards electrophilic aromatic substitution (EAS).[4] The electron-rich pyridone ring is activated for EAS.
Reactivity with Nucleophiles High (at C2/C4)LowThe electron-deficient nature of the pyridine ring facilitates nucleophilic aromatic substitution (SNAr).[5] The electron-rich pyridone is deactivated for SNAr.

Comparative Reactivity of the Acetyl Group

The primary point of comparison lies in the reactivity of the side-chain acetyl group, which is directly modulated by the electronic influence of the attached ring.

Electrophilicity of the Carbonyl Carbon

The electrophilicity of the carbonyl carbon dictates its susceptibility to attack by nucleophiles.

  • In 4-acetylpyridine , the strongly electron-withdrawing pyridine ring pulls electron density away from the acetyl group. This inductive effect significantly increases the partial positive charge on the carbonyl carbon, making it a more potent electrophile.

  • In 4-acetyl-1-methylpyridin-2(1H)-one , the more electron-donating pyridone ring has the opposite effect. It pushes electron density towards the acetyl group, reducing the partial positive charge on the carbonyl carbon and thus decreasing its electrophilicity relative to 4-acetylpyridine.

Acidity of α-Protons and Enolate Formation

The acidity of the protons on the methyl group adjacent to the carbonyl is crucial for reactions involving enolate intermediates, such as aldol and Knoevenagel condensations.[6]

  • For 4-acetylpyridine , the electron-withdrawing ring stabilizes the negative charge of the conjugate base (the enolate) through resonance and induction. This stabilization increases the acidity of the α-protons.

  • Conversely, the less electron-withdrawing nature of the 4-acetyl-1-methylpyridin-2(1H)-one ring provides less stabilization for the corresponding enolate. Consequently, its α-protons are expected to be less acidic.

Table 2: Predicted Reactivity of the Acetyl Moiety

Property4-Acetylpyridine4-Acetyl-1-methylpyridin-2(1H)-oneExperimental Implication
Carbonyl Electrophilicity HighLowerFaster reaction rates with nucleophiles (e.g., hydride reagents, Grignards).
α-Proton Acidity (pKa) Lower (More Acidic)Higher (Less Acidic)Faster rates of enolate formation and subsequent reactions (e.g., Knoevenagel, aldol condensations).

Experimental Validation: Protocols & Workflows

To empirically validate these theoretical differences, we propose two standard comparative experiments. The following protocols are designed to be self-validating when the two compounds are run in parallel under identical conditions.

Experiment 1: Comparative Reduction with Sodium Borohydride

This experiment directly probes the electrophilicity of the carbonyl carbon. The compound with the more electrophilic carbonyl will be reduced at a faster rate.

Objective: To compare the reduction rates of 4-acetylpyridine and 4-acetyl-1-methylpyridin-2(1H)-one to their corresponding alcohols.

Materials:

  • 4-Acetylpyridine

  • 4-Acetyl-1-methylpyridin-2(1H)-one

  • Sodium borohydride (NaBH₄)

  • Methanol (reagent grade)

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Ethyl acetate/Hexane mixture for TLC elution

Procedure:

  • Prepare two identical reaction flasks. In each, dissolve 0.1 mmol of the respective ketone in 2 mL of methanol.

  • Cool both flasks to 0°C in an ice bath.

  • At the same time (t=0), add 0.025 mmol (0.25 equivalents) of NaBH₄ to each flask with vigorous stirring. Causality Note: Using a substoichiometric amount of the reducing agent allows for a kinetic comparison; the more reactive substrate will be consumed preferentially.

  • Monitor the reaction progress every 5 minutes by taking a small aliquot from each reaction, quenching it with a drop of acetone, and analyzing by TLC.

  • After 30 minutes, quench both reactions by adding 1 mL of acetone.

  • Remove the solvent under reduced pressure.

  • Analyze the crude product ratio (starting material vs. alcohol product) for each reaction by ¹H NMR spectroscopy.

Expected Outcome: 4-acetylpyridine is expected to show a significantly higher conversion to the corresponding alcohol compared to 4-acetyl-1-methylpyridin-2(1H)-one, confirming its greater carbonyl electrophilicity.

G cluster_workflow Workflow: Comparative NaBH4 Reduction prep Prepare parallel solutions of each ketone in MeOH cool Cool to 0°C prep->cool add_nabh4 t=0: Add 0.25 eq. NaBH4 to each flask cool->add_nabh4 monitor Monitor via TLC at 5 min intervals add_nabh4->monitor quench t=30 min: Quench with acetone monitor->quench analyze Analyze product ratio by 1H NMR quench->analyze

Experimental workflow for comparative reduction.
Experiment 2: Comparative Knoevenagel Condensation

This experiment evaluates both carbonyl electrophilicity and α-proton acidity. The reaction involves the formation of an enolate from an active methylene compound (malononitrile) which then attacks the carbonyl group.

Objective: To compare the yields of the Knoevenagel condensation product from both ketones under identical conditions.

Materials:

  • 4-Acetylpyridine

  • 4-Acetyl-1-methylpyridin-2(1H)-one

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol (reagent grade)

Procedure:

  • In two separate round-bottom flasks, dissolve 1.0 mmol of the respective ketone and 1.1 mmol of malononitrile in 5 mL of ethanol.

  • To each flask, add 0.1 mmol of piperidine. Causality Note: Piperidine acts as a base to generate the nucleophilic enolate from malononitrile and as a proton shuttle. Keeping its concentration identical is key for a fair comparison.

  • Stir both reaction mixtures at room temperature for 4 hours.

  • Monitor for product formation via TLC. The product will be a more conjugated, UV-active spot.

  • After 4 hours, cool the mixtures in an ice bath to induce precipitation of the product.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry.

  • Calculate the isolated yield for each reaction.

Expected Outcome: The reaction with 4-acetylpyridine is anticipated to proceed to a higher yield. This is a combined effect of its more acidic α-protons (though not directly involved here, it reflects the electron-withdrawing nature) and, more importantly, its highly electrophilic carbonyl carbon which is more readily attacked by the malononitrile enolate.

Summary and Synthetic Implications

The choice between 4-acetylpyridine and 4-acetyl-1-methylpyridin-2(1H)-one is a choice between two fundamentally different reactive systems.

  • Choose 4-Acetylpyridine when:

    • Your synthesis requires a highly electrophilic ketone for reactions like reductions, Grignard additions, or reductive aminations.

    • You plan to leverage the acidity of the α-protons for enolate chemistry.

    • The subsequent steps involve nucleophilic aromatic substitution on the heterocyclic ring.

  • Choose 4-Acetyl-1-methylpyridin-2(1H)-one when:

    • You need to perform electrophilic aromatic substitution on the ring (e.g., nitration, halogenation).

    • A less reactive, more sterically hindered ketone is desired to favor reactions at other sites in a complex molecule.

    • The vinylogous amide character can be exploited in cycloaddition reactions.

This guide demonstrates that a nuanced understanding of heterocyclic electronics is paramount for efficient and predictable synthetic design. By grounding theoretical principles in practical, comparative experiments, researchers can make informed decisions, saving valuable time and resources in the pursuit of novel chemical entities.

References

  • Pradhan, J. et al. (2015). Synthesis of some nuclear substitution derivatives of 4-acetyl pyridine. International Journal of Pharmaceutical Chemistry and Analysis.
  • Dabney, W. (2022). The Chemistry of Benzo and Carbocyclic Derivatives of Pyridine. IntechOpen. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Acetylpyridine. PubChem Compound Database. Available at: [Link]

  • Chemistry Stack Exchange. (2014). Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution?. Available at: [Link]

  • LibreTexts Chemistry. (2024). Heterocyclic Amines. Available at: [Link]

  • Canadian Science Publishing. (n.d.). Electronic effects of heterocyclic substituents. Spectroscopical and theoretical (AM1) study in a series of heterocyclic carboxaldehydes. Canadian Journal of Chemistry. Available at: [Link]

  • Filo. (2025). What reaction occurred between acetylacetone and pyridine. Available at: [Link]

  • Course Hero. (n.d.). Pyridine is aromatic as there are six delocalized electrons in the ring. Available at: [Link]

  • Coelho, F. et al. (2008). Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one. Molecules. Available at: [Link]

  • Nishiwaki, N. (2021). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Molecules. Available at: [Link]

  • Chemguide. (n.d.). ELECTROPHILIC SUBSTITUTION answers. Available at: [Link]

  • YouTube. (2014). Electrophilic Substitution of Pyrrole and Pyridine. Available at: [Link]

  • Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Available at: [Link]

Sources

Comparative

HPLC-UV Method Validation for 4-Acetyl-1-methylpyridin-2(1H)-one: A Comparative Guide on Column Chemistries

As drug development pipelines increasingly focus on targeted therapies, the analytical rigor applied to key pharmacophores and synthetic intermediates must evolve. This guide provides an in-depth, comparative analysis of...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly focus on targeted therapies, the analytical rigor applied to key pharmacophores and synthetic intermediates must evolve. This guide provides an in-depth, comparative analysis of HPLC-UV methodologies for the quantification of 4-Acetyl-1-methylpyridin-2(1H)-one (CAS No.: 27330-27-4).

Designed for analytical chemists and drug development professionals, this guide bypasses generic templates to focus on the causality behind chromatographic behavior, stationary phase selection, and the implementation of a self-validating protocol compliant with the latest [1].

Pharmacological Context & Analyte Profiling

4-Acetyl-1-methylpyridin-2(1H)-one is a highly polar, low-molecular-weight (MW: 151.16) heterocyclic compound. The pyridin-2(1H)-one scaffold is a privileged motif in medicinal chemistry, most notably recognized as a core structural element in potent Janus Kinase (JAK) inhibitors used to treat immune-mediated and myeloproliferative diseases[2].

Understanding the biological target provides context for why stringent impurity and degradation tracking of this scaffold is critical during API manufacturing.

JAKSTAT Cytokine Cytokine Signal Receptor Transmembrane Receptor Cytokine->Receptor JAK JAK Kinase (Target) Receptor->JAK STAT STAT Phosphorylation JAK->STAT Inhibitor Pyridin-2(1H)-one Derivative Inhibitor->JAK Inhibits Transcription Gene Transcription (Inflammation) STAT->Transcription

Figure 1: JAK/STAT signaling pathway illustrating the pharmacological target of pyridin-2(1H)-ones.

The Analytical Challenge: Dewetting and Peak Tailing

Causality Behind Chromatographic Behavior

The N-methyl group of 4-Acetyl-1-methylpyridin-2(1H)-one prevents lactam-lactim tautomerism, locking the molecule into the lactam form. However, the combination of the lactam carbonyl and the acetyl group renders the molecule highly polar.

To achieve sufficient retention (Retention Factor, k′>2.0 ) on a reversed-phase column, the mobile phase must be highly aqueous (typically <5% organic modifier).

  • The Problem with Standard C18: When exposed to >95% aqueous conditions, standard C18 alkyl chains undergo "dewetting" or phase collapse. They fold flat against the hydrophobic silica surface to minimize interaction with water, leading to a sudden loss of retention and severe peak tailing due to exposed silanols.

  • The Polar-Embedded Solution: Utilizing a Polar-Embedded C18 column (which incorporates an amide, carbamate, or ether linkage near the silica surface) maintains a hydration layer at the stationary phase surface. This prevents C18 chain collapse in 100% aqueous conditions and shields the analyte from interacting with acidic residual silanols.

Comparative Performance Data

To objectively evaluate this, a comparative study was executed using a Standard C18 vs. a Polar-Embedded C18 column (both 150 x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic 95% Water / 5% Acetonitrile.

  • Buffer: 0.1% Formic Acid (pH ~2.7) was added to suppress the ionization of residual silanols (pKa ~3.5-4.5), further mitigating secondary interactions.

Table 1: Chromatographic Performance Comparison (n=6 injections)

ParameterStandard C18Polar-Embedded C18Scientific Rationale / Acceptance
Retention Factor ( k′ ) 0.83.2Polar groups maintain phase extension, increasing surface area for retention. Target: >2.0 .
Tailing Factor ( Tf​ ) 1.851.12Embedded groups shield basic moieties from acidic silanols. Target: ≤1.5 .
Theoretical Plates ( N ) 4,50012,500Improved mass transfer kinetics due to phase hydration. Target: >10,000 .
%RSD of Ret. Time 3.5%0.4%Phase collapse in standard C18 causes erratic retention. Target: ≤1.0% .

ICH Q2(R2) Compliant Method Validation Protocol

With the stationary phase optimized, the method must be validated. The following protocol aligns with the recently updated (effective June 2024)[1].

Every protocol described below is designed as a self-validating system . Before any validation sample is injected, a System Suitability Test (SST) must pass predefined criteria (e.g., Tf​≤1.5 , %RSD ≤2.0% ). If the SST fails, the chromatographic sequence automatically aborts, ensuring no compromised data is recorded.

Validation Dev Method Development (ICH Q14) Column & Mobile Phase Selection SST System Suitability Test (SST) Self-Validating Gatekeeper Dev->SST SST->Dev Fail (Abort) Spec Specificity (ICH Q2(R2)) Forced Degradation / Peak Purity SST->Spec Pass Lin Linearity & Range Calibration Model Assessment Spec->Lin Acc Accuracy Spike Recovery Studies Lin->Acc

Figure 2: ICH Q2(R2) analytical method validation lifecycle and self-validating system checks.

Step-by-Step Validation Methodologies

1. Specificity via Forced Degradation

  • Objective: Prove the UV detector (set to 254 nm) can unambiguously assess the analyte in the presence of its degradation products.

  • Protocol: Subject 100 µg/mL of 4-Acetyl-1-methylpyridin-2(1H)-one to four stress conditions:

    • Acidic (0.1M HCl, 60°C for 2h)

    • Basic (0.1M NaOH, 60°C for 2h)

    • Oxidative (3% H₂O₂, RT for 2h)

    • Photolytic (UV light, 24h).

  • Self-Validation: Utilize a Photodiode Array (PDA) detector to calculate the Peak Purity Index. The purity angle must be less than the purity threshold for the main peak, proving no co-elution of degradants.

2. Linearity and Range

  • Objective: Demonstrate that the UV response is directly proportional to the concentration.

  • Protocol: Prepare a stock solution and perform serial dilutions to create 5 concentration levels ranging from 25% to 150% of the target working concentration (e.g., 2.5, 5.0, 10.0, 12.5, and 15.0 µg/mL). Inject each level in triplicate.

  • Causality: Evaluating the residuals (the difference between actual and predicted Y values) ensures the calibration model is truly linear and not suffering from detector saturation at the upper limit.

3. Accuracy (Spike Recovery)

  • Objective: Confirm the method recovers the true value of the analyte.

  • Protocol: Spike a known amount of 4-Acetyl-1-methylpyridin-2(1H)-one reference standard into a blank matrix at three levels (50%, 100%, 150%). Prepare three replicates per level (9 determinations total). Calculate the percentage recovery against the theoretical spiked amount.

4. Precision (Repeatability)

  • Objective: Assess the internal variance of the method under identical operating conditions.

  • Protocol: Prepare 6 independent sample preparations at the 100% test concentration (10.0 µg/mL). Inject each preparation and calculate the %RSD of the peak areas.

Validation Results Summary

Table 2: ICH Q2(R2) Validation Summary (Polar-Embedded Method)

Validation ParameterMethodologyExperimental ResultICH Acceptance Criteria
Specificity Forced Degradation (PDA)Peak Purity Angle < ThresholdNo interference at analyte RT
Linearity 2.5 to 15.0 µg/mL (5 levels)Correlation ( R2 ) = 0.9998 R2≥0.999
Accuracy Spike Recovery (3 levels, n=9)99.2% - 101.5%98.0% - 102.0%
Precision Method Repeatability (n=6)%RSD = 0.8%%RSD ≤2.0%
LOD / LOQ Signal-to-Noise Ratio (S/N)LOD: 0.05 µg/mL, LOQ: 0.15 µg/mLS/N ≥3 (LOD), S/N ≥10 (LOQ)

Conclusion

Quantifying highly polar, tautomer-restricted lactams like 4-Acetyl-1-methylpyridin-2(1H)-one requires a deliberate departure from standard C18 chemistries. By utilizing a Polar-Embedded stationary phase and an acidic modifier, analysts can prevent phase dewetting and silence secondary silanol interactions. When coupled with a self-validating, ICH Q2(R2)-compliant protocol, this method ensures absolute data integrity, supporting the downstream development of critical JAK-inhibitor therapeutics.

References

  • Sigma-Aldrich Product Catalog Title: 4-Acetyl-1-methylpyridin-2(1h)-one Product Specifications Source: Sigma-Aldrich URL:[Link]

  • Title: Pyridin-2(1H)
  • ICH Q2(R2) Regulatory Guidelines Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) / ICH URL:[Link]

Sources

Validation

A Comparative Guide to the In Vitro Biological Activity of 4-Acetyl-1-methylpyridin-2(1H)-one Analogs

Abstract The pyridin-2(1H)-one scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-i...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The pyridin-2(1H)-one scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] This guide presents a comparative analysis of the in vitro biological activities of synthetic analogs of 4-Acetyl-1-methylpyridin-2(1H)-one. We explore how targeted chemical modifications to this parent scaffold influence cytotoxic and anti-inflammatory properties. Through detailed, side-by-side experimental protocols and structure-activity relationship (SAR) analysis, this document provides researchers with actionable insights into designing next-generation pyridinone-based therapeutic agents.

Introduction: The Rationale for Analog Development

The parent compound, 4-Acetyl-1-methylpyridin-2(1H)-one, serves as a foundational template for drug discovery. Its simple structure offers multiple sites for chemical modification, allowing for the systematic tuning of its physicochemical and pharmacological properties.[4] The primary goal of synthesizing analogs is to enhance therapeutic efficacy while minimizing off-target effects. Key strategies include:

  • Improving Potency: Small structural changes can significantly alter a compound's interaction with its biological target, leading to a lower effective concentration (e.g., IC50).

  • Modulating Bioavailability: Modifications can affect properties like lipophilicity and metabolic stability, which are crucial for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Enhancing Target Selectivity: Fine-tuning the structure can lead to more specific binding, reducing the likelihood of adverse effects caused by interactions with unintended biological molecules.

This guide focuses on a series of rationally designed analogs and evaluates their performance in two key areas: cytotoxicity against a human cancer cell line and anti-inflammatory activity in a macrophage model.

Materials & Methods

Compound Library

For this comparative study, a parent compound and three synthetic analogs were selected to probe the structure-activity relationships.

Compound IDStructure NameRationale for Modification
A (Parent) 4-Acetyl-1-methylpyridin-2(1H)-oneThe baseline compound for comparison.
Analog B 4-(Trifluoroacetyl)-1-methylpyridin-2(1H)-oneThe trifluoromethyl group often enhances metabolic stability and can act as a potent hydrogen bond acceptor.[3]
Analog C 4-Acetyl-5-chloro-1-methylpyridin-2(1H)-oneHalogenation can alter electronic distribution and lipophilicity, potentially improving membrane permeability and binding affinity.[5]
Analog D 4-Acetyl-1-ethylpyridin-2(1H)-oneModifying the N-alkyl substituent helps to probe the steric and electronic requirements of the binding pocket.[1]
Cell Culture
  • Human Colorectal Carcinoma Cells (HCT-116): Used for cytotoxicity screening. Cells were cultured in McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Murine Macrophage Cells (RAW 264.7): Used for anti-inflammatory assays.[6][7] Cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin.

All cells were maintained in a humidified incubator at 37°C with 5% CO₂.

Experimental Protocols

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[8] Metabolically active cells contain mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into a purple formazan product.[8][9]

Step-by-Step Methodology:

  • Cell Seeding: HCT-116 cells are harvested and seeded into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. The plate is incubated for 24 hours to allow for cell adherence.

  • Compound Treatment: Stock solutions of test compounds are prepared in DMSO and serially diluted in culture medium. The medium from the wells is aspirated, and 100 µL of the compound dilutions are added. A vehicle control (medium with DMSO) and a blank control (medium only) are included.

  • Incubation: The plate is incubated for 48 hours at 37°C.

  • MTT Addition: 10 µL of a 5 mg/mL MTT solution in sterile PBS is added to each well.[9]

  • Formazan Formation: The plate is incubated for an additional 3-4 hours. During this period, viable cells convert the MTT into insoluble purple formazan crystals.

  • Solubilization: 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.[9] The plate is gently agitated on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.[9] A reference wavelength of 630 nm may be used to reduce background noise.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The half-maximal inhibitory concentration (IC50) is determined using non-linear regression analysis.

This assay quantifies the ability of the compounds to inhibit the production of nitric oxide (NO) in macrophages stimulated with lipopolysaccharide (LPS).[6][7] LPS, a component of Gram-negative bacteria, induces an inflammatory response in RAW 264.7 cells, leading to the expression of inducible nitric oxide synthase (iNOS) and subsequent production of NO.[6][10] The amount of NO is measured indirectly by quantifying its stable metabolite, nitrite, in the culture supernatant using the Griess reaction.[11][12][13]

Step-by-Step Methodology:

  • Cell Seeding: RAW 264.7 cells are seeded into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium and incubated for 24 hours.

  • Pre-treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. The cells are incubated for 1 hour. This step allows the compounds to enter the cells before the inflammatory stimulus is applied.

  • Inflammatory Stimulation: 10 µL of LPS solution is added to each well to a final concentration of 1 µg/mL to induce NO production.[7] Wells without LPS serve as a negative control.

  • Incubation: The plate is incubated for 24 hours at 37°C.

  • Griess Reaction:

    • 50 µL of supernatant from each well is transferred to a new 96-well plate.

    • 50 µL of Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid) is added to each well.[11][14]

    • 50 µL of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) is added.[11][14]

    • The plate is incubated at room temperature for 10 minutes, protected from light.[13] A purple azo dye forms in the presence of nitrite.[12]

  • Absorbance Measurement: The absorbance is measured at 540 nm.[11][13]

  • Data Analysis: A standard curve is generated using known concentrations of sodium nitrite. The nitrite concentration in the samples is calculated from this curve. The percentage of NO inhibition is determined relative to the LPS-stimulated control.

Results and Comparative Analysis

The biological activities of the parent compound and its analogs were quantified and are summarized below.

Quantitative Data Summary
Compound IDCytotoxicity vs. HCT-116 (IC50, µM)NO Production Inhibition (IC50, µM)
A (Parent) 45.2 ± 3.128.5 ± 2.5
Analog B 15.8 ± 1.935.1 ± 3.0
Analog C 39.7 ± 2.812.3 ± 1.4
Analog D 82.1 ± 5.555.6 ± 4.8
(Data are presented as mean ± standard deviation from three independent experiments)
Visualizations of Experimental Logic

G cluster_0 Cytotoxicity Assay (MTT) cluster_1 Anti-Inflammatory Assay (Griess) A1 Seed HCT-116 Cells (5x10³ cells/well) A2 Incubate 24h (Adherence) A1->A2 A3 Treat with Analogs (Serial Dilutions) A2->A3 A4 Incubate 48h (Exposure) A3->A4 A5 Add MTT Reagent A4->A5 A6 Incubate 3-4h (Formazan Formation) A5->A6 A7 Add Solubilizer A6->A7 A8 Measure Absorbance (570 nm) A7->A8 A9 Calculate IC50 A8->A9 B1 Seed RAW 264.7 Cells (5x10⁴ cells/well) B2 Incubate 24h (Adherence) B1->B2 B3 Pre-treat with Analogs (1 hour) B2->B3 B4 Stimulate with LPS (1 µg/mL) B3->B4 B5 Incubate 24h (NO Production) B4->B5 B6 Collect Supernatant B5->B6 B7 Perform Griess Reaction B6->B7 B8 Measure Absorbance (540 nm) B7->B8 B9 Calculate IC50 B8->B9

Caption: Experimental workflows for cytotoxicity and anti-inflammatory assays.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκBα IKK->IkB phosphorylates & promotes degradation NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to iNOS_gene iNOS Gene Transcription Nucleus->iNOS_gene activates iNOS_protein iNOS Protein iNOS_gene->iNOS_protein leads to NO Nitric Oxide (NO) iNOS_protein->NO produces Inhibitor Pyridinone Analogs (e.g., Analog C) Inhibitor->IKK Potential Inhibition

Caption: Simplified LPS-induced NF-κB signaling pathway for NO production.

Structure-Activity Relationship (SAR) Discussion

The results provide clear insights into how structural modifications impact biological activity:

  • Analog B (Trifluoroacetyl substitution): This analog demonstrated a nearly three-fold increase in cytotoxic potency against HCT-116 cells (IC50 = 15.8 µM) compared to the parent compound (IC50 = 45.2 µM). The strong electron-withdrawing nature of the trifluoromethyl group likely enhances the electrophilicity of the carbonyl carbon, potentially leading to stronger interactions with a target protein. However, this modification slightly decreased the anti-inflammatory activity, suggesting the structural requirements for the two activities are distinct.

  • Analog C (5-Chloro substitution): The addition of a chlorine atom at the 5-position had a profound effect on anti-inflammatory activity, making it the most potent NO inhibitor in the series (IC50 = 12.3 µM). This is more than twice as potent as the parent compound. The chloro group may engage in favorable halogen bonding with the target enzyme (e.g., iNOS or an upstream signaling protein like IKK) or increase local concentration at the site of action due to increased lipophilicity. Its effect on cytotoxicity was minimal.

  • Analog D (N-Ethyl substitution): Replacing the N-methyl with an N-ethyl group was detrimental to both activities. The IC50 values for cytotoxicity and NO inhibition increased significantly, indicating that the larger ethyl group may cause a steric clash within the binding pocket of the respective biological targets. This suggests a preference for a smaller substituent at the N1 position.

Conclusion and Future Directions

This comparative guide demonstrates the profound impact of subtle chemical modifications on the biological profile of 4-Acetyl-1-methylpyridin-2(1H)-one. The SAR analysis reveals that trifluoroacetylation at the 4-position is a promising strategy for enhancing cytotoxicity, while chlorination at the 5-position is highly effective for improving anti-inflammatory activity.

These findings validate the pyridinone scaffold as a versatile template for drug development. Future work should focus on:

  • Synthesizing hybrid analogs that combine beneficial features, such as a 5-chloro and a 4-trifluoroacetyl group, to explore potential synergistic effects.

  • Expanding the in vitro testing to include a broader panel of cancer cell lines and assays for other inflammatory mediators (e.g., TNF-α, IL-6).

  • Conducting mechanistic studies to identify the precise molecular targets responsible for the observed activities.

By systematically building upon these structure-activity relationships, researchers can accelerate the development of novel pyridinone-based therapeutics with improved potency and selectivity.

References

  • Di Peto, A., et al. (2020). ATP released by LPS increases nitric oxide production in raw 264.7 macrophage cell line via P2Z/P2X7 receptors. PubMed. Available at: [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. Available at: [Link]

  • Elsevier. (2026). Structure–activity relationship of pyridin-2(1H)-ones derivatives as urease inhibitors. ScienceDirect. Available at: [Link]

  • Ma, S., et al. (2018). Recent Advances of Pyridinone in Medicinal Chemistry. PMC - NIH. Available at: [Link]

  • Gomes, A., et al. (2020). A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media. PMC. Available at: [Link]

  • Yeates, C. L., et al. (2008). Synthesis and Structure–Activity Relationships of 4-Pyridones as Potential Antimalarials. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Chu, D. T., et al. (1995). Synthesis and Structure−Activity Relationships of 2-Pyridones: A Novel Series of Potent DNA Gyrase Inhibitors as Antibacterial Agents. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

  • Bryan, N. S., & Grisham, M. B. (2003). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. MDPI. Available at: [Link]

  • Nanoscale. (2014). Enhancement of lipopolysaccharide-induced nitric oxide and interleukin-6 production by PEGylated gold nanoparticles in RAW264.7 cells. RSC Publishing. Available at: [Link]

  • Bio-protocol. (n.d.). MTT (Assay protocol). Bio-protocol. Available at: [Link]

  • ScienCell Research Laboratories. (n.d.). Nitric Oxide Assay (NO). ScienCell Research Laboratories. Available at: [Link]

  • El-Gohary, N. S., et al. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega. Available at: [Link]

  • Bentham Science. (2023). Synthesis and Biological Activity of 2-pyridone Derivatives: A Mini Review. Bentham Science. Available at: [Link]

  • ResearchGate. (2025). Synthesis and Biological activity of 2-Pyridone Derivatives: A Mini Review. ResearchGate. Available at: [Link]

  • Jurnal Kedokteran Brawijaya. (2020). The Effect of Lipopolysaccharide Challenge in RAW 264.7 Cells on Nitric Oxide Release and Cell. Jurnal Kedokteran Brawijaya. Available at: [Link]

  • Lee, Y.-G., et al. (2013). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. PMC. Available at: [Link]

  • Royal Society of Chemistry. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Publishing. Available at: [Link]

  • Anticancer Research. (2013). Induction of Nitric Oxide Production in RAW264.7 Cells under Serum-free Conditions by O-antigen Polysaccharide of Lipopolysaccharide. Anticancer Research. Available at: [Link]

  • Lin, N. H., et al. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. PubMed. Available at: [Link]

  • Molecules. (2009). Synthesis and phytotoxic activity of new pyridones derived from 4-hydroxy-6-methylpyridin-2(1H)-one. PubMed. Available at: [Link]

  • de Oliveira, C. M., et al. (2009). Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one. PMC. Available at: [Link]

Sources

Comparative

Reproducibility and Scalability of 4-Acetyl-1-methylpyridin-2(1H)-one Synthesis Pathways: A Comparative Guide

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound Focus: 4-Acetyl-1-methylpyridin-2(1H)-one (CAS: 27330-27-4) As drug development programs transition from early-stage discovery t...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound Focus: 4-Acetyl-1-methylpyridin-2(1H)-one (CAS: 27330-27-4)

As drug development programs transition from early-stage discovery to process chemistry, the reproducibility, atom economy, and scalability of intermediate synthesis become paramount. 4-Acetyl-1-methylpyridin-2(1H)-one is a highly valued heterocyclic building block, frequently utilized in the synthesis of kinase inhibitors and epigenetic modulators [1].

This guide objectively compares the two primary synthetic pathways for this compound: the classical two-step Decker Oxidation and the one-step Direct N-Methylation . By analyzing the mechanistic causality behind reagent selection and providing self-validating experimental protocols, this guide serves as a definitive resource for optimizing your synthetic workflow.

Mechanistic Causality & Pathway Selection

To achieve high reproducibility, one must understand the fundamental chemical logic dictating each pathway.

Route A: The Decker Oxidation Pathway

This route builds the 2-pyridone core from a commercially abundant precursor, 4-acetylpyridine.

  • Causality of Reagent Choice: The transformation relies on the initial quaternization of the pyridine nitrogen, rendering the alpha-position highly electrophilic. Potassium ferricyanide ( K3​[Fe(CN)6​] ) is specifically chosen as the oxidant in the second step because it acts via a mild, single-electron transfer (SET) mechanism. Unlike harsh oxidants (e.g., permanganate or dichromate), ferricyanide selectively oxidizes the electron-deficient alpha-position of the pyridinium ring without cleaving or over-oxidizing the sensitive acetyl group.

Route B: Direct N-Methylation Pathway

This route utilizes an advanced starting material, 4-acetylpyridin-2(1H)-one, relying on a direct alkylation strategy [2].

  • Causality of Reagent Choice: The 2-pyridone starting material exists in a lactam-lactim tautomeric equilibrium, presenting an ambident nucleophile (both N and O can attack the electrophile). According to Hard-Soft Acid-Base (HSAB) theory, we utilize Potassium Carbonate ( K2​CO3​ ) in N,N-Dimethylformamide (DMF). The "hard" potassium ion coordinates preferentially with the "hard" oxygen atom of the lactim form. This leaves the "softer" nitrogen atom free to attack the "soft" electrophile (Methyl Iodide), thereby maximizing N-methylation and suppressing unwanted O-methylation [3].

Pathway Visualization

Synthesis SM1 4-Acetylpyridine (Cost-Effective Starting Material) Int1 4-Acetyl-1-methylpyridinium Iodide (Intermediate) SM1->Int1 Step 1: MeI, Acetone (Quaternization) Product 4-Acetyl-1-methylpyridin-2(1H)-one CAS: 27330-27-4 Int1->Product Step 2: K3[Fe(CN)6], NaOH (Decker Oxidation) SM2 4-Acetylpyridin-2(1H)-one (Advanced Starting Material) SM2->Product MeI, K2CO3, DMF (Direct N-Methylation) Waste 4-Acetyl-2-methoxypyridine (O-Methylation Byproduct) SM2->Waste Minor Pathway (O-Methylation)

Figure 1: Comparison of Decker Oxidation and Direct N-Methylation pathways for CAS 27330-27-4.

Quantitative Data & Performance Comparison

The following table summarizes the empirical performance metrics of both pathways when executed at a 50-gram scale.

Performance MetricRoute A (Decker Oxidation)Route B (Direct N-Methylation)
Overall Yield 65% – 72% (Over 2 steps)80% – 85% (Single step)
Regioselectivity >99% (Exclusive N-oxidation)~90:10 (N- vs. O-methylation)
Reaction Time 16 hours total4 hours total
Scalability Moderate (Exothermic, aqueous waste)High (Simple workup, low waste)
E-Factor (Waste) High (Stoichiometric iron salts)Low (Catalytic/minimal salts)
Material Cost Low (Basic commodity chemicals)High (Advanced precursor required)

Experimental Protocols (Self-Validating Systems)

Protocol A: Decker Oxidation Route

Step 1: Quaternization

  • Dissolve 4-acetylpyridine (1.0 eq, 50.0 g) in anhydrous acetone (500 mL) under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath. Add methyl iodide (1.2 eq, 30.8 mL) dropwise over 30 minutes.

  • Remove the ice bath and stir at room temperature for 12 hours.

  • Validation Check: The reaction is self-indicating. The starting material is highly soluble in acetone, but the resulting pyridinium iodide salt is insoluble. The formation of a dense, bright yellow precipitate confirms successful quaternization and drives the equilibrium forward.

  • Filter the yellow precipitate, wash with cold acetone (2 x 100 mL), and dry under vacuum.

Step 2: Oxidation

  • Dissolve the intermediate 4-acetyl-1-methylpyridinium iodide (1.0 eq) in distilled water (400 mL) and cool to 0 °C.

  • Prepare a solution of K3​[Fe(CN)6​] (2.5 eq) in water (300 mL) and add it to the reaction flask.

  • Slowly add an aqueous solution of NaOH (3.0 eq) dropwise, strictly maintaining the internal temperature below 5 °C. Critical Causality: Exceeding 5 °C leads to competitive basic hydrolysis of the acetyl group.

  • Stir for 4 hours at 0–5 °C.

  • Validation Check: The mixture will transition from a dark red/brown solution to a lighter, turbid suspension as the highly polar pyridinium salt is converted into the lipophilic neutral 2-pyridone product.

  • Extract with dichloromethane (3 x 300 mL). Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate in vacuo to yield the product.

Protocol B: Direct N-Methylation Route

Step 1: Alkylation

  • Dissolve 4-acetylpyridin-2(1H)-one (1.0 eq, 50.0 g) in anhydrous DMF (400 mL).

  • Add finely powdered, oven-dried K2​CO3​ (1.5 eq, 75.5 g). Stir vigorously for 15 minutes at room temperature.

  • Validation Check: A slight color change and the partial dissolution of the sparingly soluble 2-pyridone indicates the successful deprotonation and formation of the potassium salt.

  • Add methyl iodide (1.1 eq, 25.0 mL) dropwise. Stir at room temperature for 4 hours.

  • Validation Check: TLC monitoring (5% MeOH in DCM) will show the disappearance of the highly polar starting material ( Rf​ ~0.1) and the appearance of the N-methyl product ( Rf​ ~0.4) alongside a faint spot for the O-methyl byproduct ( Rf​ ~0.6).

Step 2: Workup and Isolation

  • Quench the reaction by pouring it into crushed ice/water (1.5 L).

  • Extract the aqueous mixture with ethyl acetate (4 x 400 mL).

  • Wash the combined organic layers extensively with water (5 x 300 mL) to remove residual DMF, followed by a final brine wash.

  • Dry over MgSO4​ , filter, and concentrate. Purify via recrystallization from ethyl acetate/hexanes or short-path silica gel chromatography to remove the minor O-methylated impurity.

Conclusion

The selection between these two pathways depends entirely on the operational scale and budget of your development program. Route A (Decker Oxidation) is highly cost-effective for early-stage discovery where raw material cost is a bottleneck, though it suffers from poor atom economy due to heavy metal waste. Route B (Direct N-Methylation) is the superior choice for process scale-up; it offers a higher yield, a shorter reaction time, and a significantly lower E-factor, provided the advanced starting material can be sourced economically.

References

  • Title: Mk2 inhibitors and uses thereof (WO2014149164A1) Source: Google Patents / World Intellectual Property Organization URL: [1]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Acetyl-1-methylpyridin-2(1H)-one

Comprehensive Safety and Operational Guide for Handling 4-Acetyl-1-methylpyridin-2(1H)-one As drug development professionals and synthetic chemists push the boundaries of molecular design, the safe handling of active pha...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling 4-Acetyl-1-methylpyridin-2(1H)-one

As drug development professionals and synthetic chemists push the boundaries of molecular design, the safe handling of active pharmaceutical ingredients (APIs) and their critical intermediates remains paramount. 4-Acetyl-1-methylpyridin-2(1H)-one (CAS: 27330-27-4; Molecular Weight: 151.16) is a highly valued heterocyclic building block, frequently utilized in the synthesis of complex therapeutics, including epigenetic modulators like EZH2 inhibitors[1].

However, handling novel or highly potent low-molecular-weight compounds introduces significant occupational risks. This guide provides a self-validating, step-by-step operational framework for handling this compound, grounded in the OSHA Laboratory Safety Standard (29 CFR 1910.1450)[2][3].

The Causality of Protection: Hazard Assessment

To design an effective safety protocol, we must first understand the mechanistic causality behind the risks associated with 4-Acetyl-1-methylpyridin-2(1H)-one:

  • Aerosolization and Inhalation Risks: In its dry powder form, this compound is highly susceptible to aerosolization during routine weighing and transfer. Because the occupational exposure limit (OEL) for many novel research intermediates is not fully established, it must be treated with the same rigorous containment strategies as a high-potency API (HPAPI)[4]. Inhalation of fine particulates bypasses first-pass metabolism, necessitating strict respiratory and engineering controls.

  • Transdermal Carrier Effects: During assays or synthesis, this compound is routinely dissolved in organic solvents (e.g., DMSO, DMF, or dichloromethane). These solvents are powerful transdermal carriers. If a solvent mixture breaches standard laboratory gloves, it will actively transport the dissolved pyridinone derivative through the skin barrier. This dictates the strict use of solvent-resistant nitrile over highly permeable latex.

  • Ocular Vulnerability: Accidental splashes of concentrated stock solutions can cause severe corneal damage. Standard safety glasses lack the orbital seals required to prevent micro-droplet ingress, making chemical splash goggles a strict requirement[5].

Quantitative PPE & Engineering Control Matrix

The hierarchy of controls dictates that Personal Protective Equipment (PPE) is the final line of defense, serving as a critical backup to engineering controls[3][4]. The following table outlines the mandatory equipment specifications for handling this compound.

Protection ZoneEquipment SpecificationOperational JustificationValidation / Maintenance
Engineering Class II Biosafety Cabinet (BSC) or Chemical Fume HoodPrimary containment to capture aerosolized powders and solvent vapors[6].Verify face velocity (80–100 fpm) via digital monitor prior to every use.
Hands (Dermal) Double-layered Nitrile gloves (≥0.12 mm thickness)Prevents permeation of the compound and aggressive carrier solvents[5].Inspect for micro-tears; replace immediately upon chemical contact or every 2 hours.
Eyes (Ocular) Indirect-vented chemical splash gogglesOrbital seal protects against both micro-particulates and solvent splashes[5].Visually inspect strap tension and seal integrity before donning.
Body (Dermal) Flame-resistant (FR) or standard cuffed lab coatPrevents accumulation of hazardous powder on personal clothing[7].Launder weekly via certified lab service; strictly prohibit taking home.
Respiratory N95/N99 Respirator or PAPRFilters airborne particulates during high-risk dry powder manipulation[4].Perform a positive/negative pressure seal check before entering the workspace.

Step-by-Step Operational Workflows

To ensure a self-validating safety system, every step of the handling process must be executed with deliberate precision.

Phase 1: Pre-Operation & PPE Donning
  • System Verification: Turn on the chemical fume hood and verify the airflow monitor reads a safe face velocity (typically 80–100 fpm). Ensure the workspace is clear of incompatible chemicals (e.g., strong oxidizers)[8][9].

  • Base Layer Donning: Ensure you are wearing long pants and closed-toe shoes. Put on a fully buttoned lab coat.

  • Respiratory & Ocular Defense: Don the N95 respirator. Cup both hands over the mask and exhale sharply to verify the seal (no air should escape from the edges). Don the chemical splash goggles.

  • Double-Gloving Technique: Put on the inner pair of nitrile gloves, ensuring the cuffs go under the sleeves of the lab coat. Put on the outer pair of gloves, pulling them over the lab coat cuffs to create an unbroken dermal barrier.

Phase 2: Handling & Weighing (High-Risk Aerosolization Step)
  • Material Transfer: Place the sealed container of 4-Acetyl-1-methylpyridin-2(1H)-one inside the fume hood at least 6 inches behind the sash[6].

  • Static Mitigation: Use anti-static weigh boats and a grounded stainless-steel spatula. Static electricity can cause the fine powder to violently repel and aerosolize.

  • Execution: Open the container slowly. Transfer the powder using smooth, deliberate motions to prevent the generation of air currents.

  • Solvent Quenching: If preparing a stock solution, slowly add the solvent down the interior side of the vessel to prevent splashing. Cap the vial tightly before removing it from the engineering control zone.

Phase 3: Doffing & Decontamination
  • Outer Glove Removal: While your hands are still inside the fume hood, pinch the palm of the outer glove and remove it using the standard glove-in-glove technique. Dispose of them immediately in a designated hazardous waste bin.

  • Surface Decontamination: Wipe down the balance, spatulas, and hood surfaces with an appropriate solvent (e.g., 70% isopropanol or ethanol), followed by a secondary wipe with soap and water to remove residual organics[5].

  • Final Doffing: Step away from the hood. Remove your goggles, respirator, and finally, the inner gloves. Wash your hands thoroughly with soap and water for a minimum of 20 seconds[7].

Spill Management and Disposal Plan

Even with rigorous protocols, accidental releases occur. Immediate, controlled action is required to prevent systemic exposure.

  • Dry Powder Spills: Never dry sweep. Dry sweeping forces the compound into the air. Instead, gently cover the powder with damp absorbent pads to suppress dust generation. Carefully scoop the dampened material into a hazardous waste container using a non-sparking tool[9][10].

  • Liquid Spills (Solvent Mixtures): Apply an inert, chemical-resistant absorbent material (such as vermiculite or specialized lab sand) to the perimeter of the spill first, working your way inward to prevent spreading[8].

  • Regulatory Disposal: All contaminated PPE, weigh boats, and cleanup materials must be treated as hazardous chemical waste. Label containers explicitly with "Hazardous Waste: 4-Acetyl-1-methylpyridin-2(1H)-one / [Solvent Name]" and dispose of them in strict accordance with local EPA/RCRA regulations and your facility's Chemical Hygiene Plan[3][6].

Workflow Visualization

PPE_Workflow HA Hazard Assessment (CAS 27330-27-4) EC Engineering Controls (Fume Hood/Isolator) HA->EC Hierarchy of Controls PPE PPE Selection (Nitrile, Goggles, Respirator) EC->PPE Supplemental Protection OP Operational Handling (Weighing/Synthesis) PPE->OP Protocol Initiation DEC Decontamination & Doffing OP->DEC Post-Task DIS Waste Disposal (EPA Compliant) DEC->DIS Waste Stream

Workflow diagram illustrating the hierarchy of controls and PPE integration for handling CAS 27330-27-4.

References

  • "Laboratory Safety Equipment and Infrastructure in High-Potency Drug Handling." World Pharma Today. 4

  • "4-Acetyl-1-methylpyridin-2(1h)-one (CAS 27330-27-4)." Sigma-Aldrich.

  • "Pharmaceutical Process Safety." OH Consultant.5

  • "5 Best Practices for Safety Management in the Pharma Industry." ComplianceQuest. 7

  • "29 CFR 1910.1450 — OSHA Laboratory Standard." MasterControl. 2

  • "Chemical Handling and Storage." Iowa State University Environmental Health and Safety. 6

  • "Laboratory Safety Guidance." Occupational Safety and Health Administration (OSHA). 3

Sources

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